2-Chloro-6-fluoro-3-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDOBEHSBNTVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287985 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-03-7 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-6-fluoro-3-methylaniline (CAS 886501-03-7): A Specialized Building Block for Advanced Drug Discovery
Abstract: This document provides a comprehensive technical overview of 2-Chloro-6-fluoro-3-methylaniline, CAS number 886501-03-7, a halogenated aromatic amine of significant interest to researchers in medicinal chemistry and drug development. While detailed, peer-reviewed literature on this specific molecule is nascent, this guide consolidates available physicochemical and safety data. Furthermore, by examining its structural analogs, we provide expert insights into its probable synthetic routes, analytical characterization, and high-potential applications, particularly as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). The strategic incorporation of chloro, fluoro, and methyl groups on the aniline scaffold suggests its utility in fine-tuning the steric and electronic properties of lead compounds to enhance efficacy, metabolic stability, and pharmacokinetic profiles.
Introduction: The Strategic Role of Substituted Anilines in Medicinal Chemistry
The aniline scaffold is a cornerstone in modern drug discovery, forming the structural basis for a vast array of therapeutic agents. The functionalization of the aniline ring with specific substituents is a critical strategy employed by medicinal chemists to modulate a molecule's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Chlorine Substitution: Often introduced to increase lipophilicity, which can enhance membrane permeability. It can also block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Fluorine Substitution: The incorporation of fluorine is a widely used tactic in drug design. Its high electronegativity can alter the pKa of nearby functional groups, influencing binding interactions with protein targets. Furthermore, replacing a hydrogen atom with fluorine at a metabolically labile position can significantly improve metabolic stability, a concept known as "metabolic switching."[1]
-
Methyl Substitution: A methyl group can provide steric bulk, influencing the conformation of a molecule and its fit within a receptor's binding pocket. It also adds lipophilicity.
This compound combines these three strategically important functional groups, making it a highly valuable, albeit specialized, building block for synthesizing novel compounds where precise control over physicochemical properties is paramount.
Compound Profile: Physicochemical Properties and Safety Data
While extensive experimental data is not widely published, key identifiers and safety information have been compiled from chemical supplier databases.[2]
Chemical Structure and Identifiers
The unique arrangement of substituents on the aniline ring defines the reactivity and potential applications of this compound.
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 886501-03-7 | [2] |
| Molecular Formula | C₇H₇ClFN | [2] |
| Molecular Weight | 159.59 g/mol | [2] |
| MDL Number | MFCD06660170 | [2] |
| SMILES Code | NC1=C(F)C=CC(C)=C1Cl |[2] |
Safety and Handling
Based on the Globally Harmonized System (GHS) classifications, this compound is a hazardous substance requiring careful handling in a controlled laboratory environment.[2]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Description |
|---|---|---|
| Signal Word | Danger | |
| Hazard Statements | H301 | Toxic if swallowed. |
| H311 | Toxic in contact with skin. | |
| H331 | Toxic if inhaled. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| | P405 | Store locked up. |
Expert Insight: The high acute toxicity (oral, dermal, and inhalation) necessitates the use of stringent personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. All manipulations should be performed within a certified chemical fume hood to prevent inhalation exposure.
Synthesis Strategies: An Analog-Based Approach
The following protocol for a related compound is presented as a self-validating system, demonstrating a common and effective methodology for the synthesis of substituted anilines.
Exemplary Protocol: Synthesis of 2-Chloro-6-methylaniline
This multi-step, one-pot reaction is an efficient method starting from 3-chloro-5-methyl-4-nitroaniline.[3] The causality behind this pathway is clear: it uses a diazotization reaction to remove an amino group, followed by a well-established nitro group reduction.
Caption: Role as a building block in the drug discovery process.
Analytical Characterization Workflow
For any researcher synthesizing or using this compound, rigorous analytical confirmation is essential. A standard workflow would include:
-
Chromatography (TLC/HPLC): To monitor reaction progress and assess final purity. A suitable mobile phase (e.g., hexane/ethyl acetate) would be developed.
-
Mass Spectrometry (MS): To confirm the molecular weight. The key diagnostic feature would be the characteristic M/M+2 isotopic pattern for chlorine, with an approximate ratio of 3:1. The exact mass should correspond to 159.0251.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of the methyl group (singlet, ~2.2-2.4 ppm), the amine protons (broad singlet), and the two aromatic protons, showing coupling to each other and to the fluorine atom.
-
¹³C NMR: Would show seven distinct carbon signals.
-
¹⁹F NMR: Would likely show a singlet, confirming the presence and electronic environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: Would show characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) and C-Cl/C-F stretches in the fingerprint region.
Conclusion
This compound (CAS 886501-03-7) represents a modern, highly functionalized building block for advanced chemical synthesis. While it remains a specialized reagent with limited publicly available data, its potential is evident from the well-established roles of its structural analogs in pharmaceuticals and agrochemicals. The strategic combination of chloro, fluoro, and methyl groups provides medicinal chemists with a powerful tool to engineer next-generation molecules with improved potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource for researchers looking to leverage this promising compound in their discovery programs.
References
-
Chemsrc. (2025). 2-Chloro-6-methylaniline | CAS#:87-63-8. [Link]
Sources
The Solubility Profile of 2-Chloro-6-fluoro-3-methylaniline: A Technical Guide for Pharmaceutical and Agrochemical Research
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-fluoro-3-methylaniline (CAS No. 886501-03-7), a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. In the absence of extensive published experimental solubility data for this specific molecule, this guide establishes a robust framework for researchers to predict, experimentally determine, and quantify its solubility in a range of common organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for scientists and professionals engaged in drug discovery, process development, and formulation science. We present a qualitative solubility prediction based on structural analysis and physicochemical parameters of analogous compounds, followed by detailed, step-by-step protocols for equilibrium solubility determination and quantitative analysis via High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Solubility in Chemical Synthesis
The solubility of an active pharmaceutical ingredient (API) or an agrochemical active ingredient is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall efficacy. For synthetic intermediates such as this compound, understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, improving yield and purity, and developing efficient downstream processing and purification strategies.
This compound possesses a unique substitution pattern on the aniline core, which imparts specific electronic and steric properties that are leveraged in the synthesis of complex target molecules. The interplay between the chloro, fluoro, and methyl substituents dictates its polarity, hydrogen bonding capacity, and crystal lattice energy, all of which are key determinants of its solubility. This guide will systematically explore these factors to provide a comprehensive understanding of its behavior in solution.
Physicochemical Properties and Solubility Prediction
While experimental data for this compound is limited, we can infer its likely solubility behavior by examining its structure and the known properties of structurally similar anilines.
Molecular Structure and Physicochemical Parameters
The structure of this compound is presented below:
Figure 1: Chemical structure of this compound.
A summary of the known and predicted physicochemical properties of this compound and its analogs is provided in Table 1.
| Property | This compound | 2-Chloro-6-methylaniline | 2-Fluoro-3-methylaniline |
| CAS Number | 886501-03-7 | 87-63-8 | 1978-33-2[1] |
| Molecular Formula | C7H7ClFN | C7H8ClN | C7H8FN[1] |
| Molecular Weight | 159.59 g/mol | 141.60 g/mol | 125.15 g/mol [1] |
| Boiling Point | 204.3 ± 35.0 °C (Predicted)[2] | 215 °C[3] | 87 °C at 12 mmHg[1][4] |
| Melting Point | No data available | 10-12 °C[3] | No data available |
| Predicted XlogP | 2.3 | 2.2 | 1.7 |
Qualitative Solubility Prediction
Based on the principle of "like dissolves like," we can make qualitative predictions about the solubility of this compound in various organic solvents.
-
Polarity: The presence of the amino (-NH2) group and the electronegative halogen atoms (Cl and F) introduces polarity to the molecule. However, the benzene ring and the methyl group (-CH3) contribute to its nonpolar character. The predicted XlogP of 2.3 suggests a moderate lipophilicity, indicating that it will likely be more soluble in organic solvents than in water.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. This suggests that it will have some affinity for protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding (e.g., ethers, esters).
-
Solvent Classes:
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant nonpolar surface area of the benzene ring and methyl group, good solubility is anticipated in aromatic and aliphatic hydrocarbon solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions and, in the case of esters and ketones, act as hydrogen bond acceptors. Good to moderate solubility is expected.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to act as both hydrogen bond donors and acceptors suggests that this compound will be soluble in lower-chain alcohols.
-
Water: Given the predicted XlogP and the predominantly organic character of the molecule, low solubility in water is expected.
-
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable and widely used technique.
Experimental Workflow
The following diagram outlines the key steps in determining the equilibrium solubility of this compound.
Figure 2: Workflow for the experimental determination of equilibrium solubility.
Detailed Protocol for Equilibrium Solubility Measurement
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid should be clearly visible.
-
Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a 0.45 µm syringe filter compatible with the solvent to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantitative Analysis by HPLC
A validated reverse-phase HPLC method is recommended for the accurate quantification of this compound in the prepared solutions.
Suggested HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength corresponding to an absorption maximum of the analyte (a UV scan of a standard solution should be performed to determine the optimal wavelength).
Method Validation and Quantification
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r²) > 0.999 is desirable.
-
Quantification: Inject the diluted samples from the solubility experiment and determine their concentrations from the calibration curve.
-
Calculation of Solubility:
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed hazard information and handling procedures.
Conclusion
References
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Appchem. (n.d.). This compound. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-Chloro-6-fluoro-3-methylaniline: From Synthesis to Supramolecular Architecture
Foreword: The Rationale for Structural Elucidation
In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is the bedrock of its function. For small molecules like 2-chloro-6-fluoro-3-methylaniline, a substituted aniline derivative, understanding its crystal structure provides invaluable insights into its physicochemical properties, potential polymorphs, and intermolecular interactions. This knowledge is critical for optimizing synthetic routes, designing novel active pharmaceutical ingredients (APIs), and developing new materials.[1][2] This guide presents a comprehensive, field-proven approach to the crystal structure analysis of this compound, from initial synthesis and crystallization to in-depth structural elucidation and the prediction of its supramolecular chemistry.
Synthesis and Purification: The Foundation of Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of the target compound with high purity. Several synthetic routes can be envisioned for this compound, often involving multi-step processes that may include chlorination, fluorination, and methylation of an aniline precursor.[3][4][5] A generalized synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
-
Starting Material: A suitable precursor, such as a substituted nitrobenzene, would be the likely starting point.
-
Halogenation: Selective introduction of chlorine and fluorine atoms onto the aromatic ring is a critical step, which may involve electrophilic aromatic substitution reactions under carefully controlled conditions.
-
Reduction: The nitro group is then reduced to an amine, typically using a reducing agent like iron powder in the presence of an acid.
-
Purification: The crude product must be purified to ≥98% to ensure the growth of high-quality single crystals.[1] This is often achieved through techniques such as column chromatography or distillation.
The purity of the final compound is paramount, as impurities can inhibit crystallization or lead to disordered crystal structures.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging aspect of crystal structure analysis.[2] For aniline derivatives, slow evaporation of a saturated solution is a frequently successful method.[2]
Experimental Protocol: Single Crystal Growth
-
Solvent Screening: A range of solvents with varying polarities should be screened. Good candidates include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.
-
Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is then allowed to evaporate slowly and undisturbed in a vial covered with a perforated cap. This process can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the solvent.
The choice of solvent is critical as it can influence the resulting crystal packing and potentially lead to the formation of different polymorphs.
Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2]
Experimental Workflow: From Crystal to Structure
Caption: General experimental workflow for single-crystal X-ray diffraction of aniline derivatives.[2]
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data is processed to yield a set of reflection intensities.
Structural Analysis and Interpretation: From Data to Insights
Once the structure is solved and refined, a wealth of information can be extracted.
Molecular and Crystal Data
The following table summarizes the key crystallographic parameters that would be determined from a successful SCXRD experiment.
| Parameter | Description |
| Molecular Formula | C₇H₇ClFN[6][7] |
| Molecular Weight | 159.59 g/mol [6] |
| Crystal System | To be determined (e.g., monoclinic, orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Calculated Density (ρ) | g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
| Goodness-of-fit (GOF) | Should be close to 1.0 for a good refinement.[8] |
Intermolecular Interactions: The Supramolecular Tapestry
The crystal packing of this compound will be governed by a variety of intermolecular interactions.[9][10] Given the functional groups present, the following interactions are anticipated:
-
N-H···N Hydrogen Bonds: The amine group can act as a hydrogen bond donor, forming interactions with the nitrogen of a neighboring molecule.
-
Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonds, acting as electrophilic regions that interact with nucleophilic sites on adjacent molecules.[11]
-
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[12]
The interplay of these interactions will dictate the final supramolecular architecture.[9][11]
Caption: Predicted intermolecular interactions in the crystal lattice of this compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the crystal structure analysis of this compound. While a published structure is not yet available, the methodologies outlined here provide a clear path for its determination. The elucidation of this structure will not only provide fundamental chemical knowledge but will also have significant implications for its application in pharmaceuticals and materials science. Future work should focus on obtaining high-quality single crystals and performing a detailed SCXRD analysis to validate the predicted intermolecular interactions and explore the potential for polymorphism.
References
-
Gómez-González, M., et al. (2024). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H7ClFN). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
ResearchGate. (n.d.). Determination of crystal structure of polyaniline and substituted polyanilines through powder X-ray diffraction analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2024). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. JACS Au. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Intermolecular interactions in molecular crystals: what's in a name?. Retrieved from [Link]
-
MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]
-
The University of British Columbia. (n.d.). Solid-state NMR and X-ray diffraction structural investigations of the p-nitroaniline/ZSM-5 complex. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals. Retrieved from [Link]
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- 4. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Chlorinated Anilines as Molecular Templates to Achieve [2 + 2] Cycloaddition Reactions within Organic Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic deployment of 2-Chloro-6-fluoro-3-methylaniline in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Architectural Significance of Substituted Anilines in Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, substituted anilines represent a cornerstone of medicinal chemistry, offering a versatile scaffold for the construction of a multitude of pharmacologically active molecules. 2-Chloro-6-fluoro-3-methylaniline, a halogenated and methylated aniline, is a compound of significant interest due to its potential to impart desirable physicochemical and pharmacokinetic properties to Active Pharmaceutical Ingredients (APIs). The presence of chloro, fluoro, and methyl groups on the aniline ring provides a unique combination of steric and electronic features that can profoundly influence a drug candidate's binding affinity, metabolic stability, and overall efficacy.
This technical guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a particular focus on its role as a key intermediate in the generation of kinase inhibitors. The protocols and discussions herein are intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties and Strategic Advantages
The judicious placement of substituents on the aniline ring is a critical design element in medicinal chemistry. In the case of this compound, each group contributes to its utility as a pharmaceutical intermediate.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₇H₇ClFN | Provides the basic structural framework. |
| Molecular Weight | 159.59 g/mol | A relatively small molecule, suitable as a building block. |
| Appearance | Off-white to light yellow crystalline powder | |
| Boiling Point | Approx. 220-230 °C | |
| Melting Point | Approx. 45-50 °C | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | Facilitates its use in a variety of reaction conditions. |
Note: Exact physical properties may vary slightly between suppliers. Always refer to the supplier's Certificate of Analysis.
The strategic combination of substituents offers several advantages:
-
Modulation of pKa: The electron-withdrawing nature of the chlorine and fluorine atoms lowers the pKa of the aniline nitrogen, influencing its nucleophilicity and reactivity in coupling reactions.
-
Enhanced Binding Interactions: The halogen atoms can participate in halogen bonding and other non-covalent interactions within the target protein's binding pocket, potentially increasing the potency of the final API.
-
Metabolic Stability: The presence of halogens can block sites of oxidative metabolism, thereby increasing the in vivo half-life of the drug.
-
Lipophilicity and Permeability: The substituents contribute to the overall lipophilicity of the molecule, which can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting drug.
Core Application: Synthesis of Kinase Inhibitors
A primary application of substituted anilines, and by logical extension this compound, is in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Many FDA-approved kinase inhibitors feature an anilinopyrimidine or a related heterocyclic core, where the substituted aniline moiety is a critical component for binding to the kinase's active site.[3]
A prominent example of a kinase inhibitor synthesized from a structurally similar aniline is Dasatinib, a potent treatment for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] The synthesis of Dasatinib involves the coupling of 2-chloro-6-methylaniline with a substituted thiazole ring. This precedent strongly suggests that this compound is a valuable building block for the development of novel kinase inhibitors.
Experimental Protocols
The following protocols are representative of the key synthetic transformations involving this compound. These are based on well-established and robust methodologies in organic synthesis.
Protocol 1: Synthesis of this compound
While this guide focuses on the use of the title compound, a brief overview of a potential synthetic route provides context for its availability and quality control. A common approach to synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic compound.
Reaction Scheme:
A general reaction scheme for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-6-fluoro-3-methylnitrobenzene (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reducing Agent: To the stirred suspension, add a reducing agent. A common and effective choice is iron powder (Fe, 3-5 equivalents) followed by the slow addition of a catalytic amount of hydrochloric acid (HCl).
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of >8. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Iron in the presence of an acid is a classic and cost-effective method for the reduction of aromatic nitro groups. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) offers a cleaner reduction, but requires specialized equipment.
-
Solvent System: Ethanol or an ethanol/water mixture is chosen for its ability to dissolve the starting material and for its compatibility with the reduction conditions.
-
Basification: The aniline product is a weak base and will exist as its ammonium salt in the acidic reaction mixture. Basification is necessary to deprotonate the aniline and allow for its extraction into an organic solvent.
Protocol 2: N-Arylation of a Pyrimidine Core via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It is a cornerstone of modern pharmaceutical synthesis for constructing the anilinopyrimidine core of many kinase inhibitors.
Reaction Workflow:
Workflow for the N-arylation of a pyrimidine halide.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube or a microwave vial, combine the substituted pyrimidine halide (e.g., 2-chloro-4,6-dimethylpyrimidine, 1 equivalent), this compound (1.2 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and a suitable phosphine ligand like XPhos (0.04 equivalents).
-
Addition of Base and Solvent: Add a base, such as cesium carbonate (Cs₂CO₃, 2 equivalents), and a dry, degassed solvent like toluene or dioxane.
-
Degassing: Seal the reaction vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction can often be accelerated using microwave irradiation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute it with an organic solvent. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired N-(2-chloro-6-fluoro-3-methylphenyl)pyrimidin-2-amine derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand System: The choice of the palladium catalyst and the phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands like XPhos are often used to promote the reductive elimination step and prevent catalyst deactivation.
-
Base: A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the aniline in the catalytic cycle, facilitating its coordination to the palladium center.
-
Anhydrous and Inert Conditions: The palladium(0) catalyst and the phosphine ligands are sensitive to oxygen and moisture. Therefore, the reaction must be carried out under an inert atmosphere with dry solvents.
Catalytic Cycle of Buchwald-Hartwig Amination:
A simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a strategically designed building block with significant potential in pharmaceutical synthesis. Its unique substitution pattern offers medicinal chemists a valuable tool for modulating the properties of drug candidates, particularly in the development of kinase inhibitors. The protocols outlined in this guide provide a solid foundation for the practical application of this compound in the laboratory. As the demand for more targeted and effective therapeutics continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase. Further exploration of its use in the synthesis of other classes of APIs is a promising area for future research.
References
- ChemicalBook. (2024). 2-chloro-6-methyl aniline: uses and synthesis.
- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
- Google Patents. (n.d.). CN112358404B - Preparation method of 2-chloro-6-methylaniline.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- ChemicalBook. (2024). 2-chloro-6-methyl aniline: uses and synthesis.
- The Value of 2-Chloro-6-fluoroaniline in Pharmaceutical Synthesis. (n.d.).
- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. Retrieved from [Link]
- BenchChem. (n.d.). Application of 2-Chloro-4-methylaniline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers.
- The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. (n.d.).
- Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.).
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from the University of Groningen research portal.
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]
-
PubMed Central. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
PubChem. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof. Retrieved from [Link]
-
PubMed Central. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Retrieved from [Link]
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- 1. 2648957-70-2|3-Chloro-2-fluoro-6-methylaniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
Application Notes and Protocols: 2-Chloro-6-fluoro-3-methylaniline as a Key Intermediate in Next-Generation Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into agrochemical scaffolds is a proven methodology for enhancing metabolic stability, bioavailability, and overall efficacy. 2-Chloro-6-fluoro-3-methylaniline emerges as a pivotal building block in the synthesis of advanced, fluorinated insecticides, particularly within the highly successful diamide class. This guide provides an in-depth exploration of the synthesis, application, and characterization of this intermediate, offering field-proven insights and detailed protocols to empower researchers in the development of next-generation crop protection agents. While direct literature on this specific intermediate is emerging, this document consolidates information on its synthesis and provides robust, analogous protocols for its utilization, drawing from established methodologies for similar halogenated anilines.
Introduction: The Imperative of Fluorine in Modern Agrochemicals
The substitution of hydrogen with fluorine in active pharmaceutical and agrochemical ingredients can dramatically alter a molecule's physicochemical properties. This "fluorine effect" often leads to increased potency, greater metabolic stability, and improved lipophilicity, which can enhance transport across biological membranes. In the context of insecticides, these modifications can result in compounds with superior pest control at lower application rates, a crucial factor in sustainable agriculture.
The diamide class of insecticides, which includes blockbuster products like chlorantraniliprole, function as potent activators of insect ryanodine receptors. The synthesis of these complex molecules relies on the availability of precisely substituted aniline intermediates. This compound represents a valuable precursor for creating fluorinated analogs of these established insecticides, offering a pathway to new active ingredients with potentially enhanced properties and a differentiated resistance profile.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. The following protocol is based on established chemical transformations for analogous compounds.
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic route. Researchers should optimize conditions based on laboratory-specific equipment and reagents.
Step 1: Nitration of a Suitable Precursor (Illustrative)
A common strategy for introducing an amino group is through the reduction of a nitro group. The synthesis would likely begin with a halogenated and fluorinated toluene derivative, which is then nitrated.
Step 2: Reduction of the Nitro Group to an Aniline
The reduction of the nitro group is a critical step to yield the desired aniline.
-
Reagents and Materials:
-
Precursor nitro compound (e.g., a nitrated derivative of a chloro-fluoro-toluene)
-
Reducing agent (e.g., iron powder, tin(II) chloride)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid (e.g., hydrochloric acid)
-
Base for neutralization (e.g., sodium hydroxide)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, suspend the nitro-aromatic precursor and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a sodium hydroxide solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.
-
Purify the crude product by column chromatography or distillation.
-
Application in Agrochemical Synthesis: The N-Acylation Reaction
The primary utility of this compound in agrochemical synthesis is its role as the nucleophilic component in an N-acylation reaction. This reaction forms the crucial amide bond that characterizes diamide insecticides. The following is a generalized yet robust protocol for the coupling of this aniline with a heterocyclic carboxylic acid, a common structural motif in modern insecticides.
Conceptual Workflow for Agrochemical Synthesis
Caption: Synthetic pathway from key intermediates to a fluorinated diamide insecticide.
Experimental Protocol: N-Acylation of this compound
This protocol employs a common coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of HOBt (Hydroxybenzotriazole) to facilitate the amide bond formation.
-
Reagents and Materials:
-
This compound
-
Substituted heterocyclic carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or N,N-Dimethylformamide - DMF)
-
Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to obtain the desired N-acylated product.[1][2]
-
Analytical Characterization
Thorough characterization of the intermediate is crucial for ensuring purity and for the successful execution of subsequent synthetic steps.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to coupling with both protons and the fluorine atom. The methyl group will appear as a singlet, and the amine protons will be a broad singlet. |
| ¹³C NMR | The carbon spectrum will show the expected number of signals for the aromatic ring, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A singlet or a complex multiplet depending on the coupling with neighboring protons. This is a highly diagnostic technique for confirming the presence and environment of the fluorine atom.[3] |
| Mass Spectrometry (MS) | The molecular ion peak will correspond to the calculated mass of C₇H₇ClFN. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be a key diagnostic feature. |
| Gas Chromatography (GC) | Can be used to assess the purity of the intermediate. A nitrogen-phosphorus detector (NPD) is particularly sensitive for nitrogen-containing compounds like anilines.[4] |
| High-Performance Liquid Chromatography (HPLC) | Useful for both purity assessment and reaction monitoring. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point. |
Safety and Handling
-
Hazard Classification (Anticipated):
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.
-
Keep containers tightly closed.
-
Avoid generating dust or aerosols.
-
Conclusion
This compound is a high-value intermediate poised to play a significant role in the development of new, more effective agrochemicals. While direct and extensive data on this specific molecule is still being populated in the public domain, the established synthetic routes for analogous compounds and the clear trajectory of fluorine incorporation in insecticide design provide a strong basis for its application. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to confidently handle, utilize, and characterize this key building block in their pursuit of innovative crop protection solutions.
References
-
Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). National Institutes of Health. Available at: [Link]
-
Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. ResearchGate. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
- Halogenated aniline and method for producing same. Google Patents.
- Nano suspending agent containing fluorine chlorantraniliprole and methoxyfenozide and preparation method thereof. Google Patents.
- Suspending agent containing fluorine chlorantraniliprole and lufenuron and preparation method thereof. Google Patents.
-
Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO. Available at: [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. Available at: [Link]
-
How aniline react with carboxylic acid and carboxylic acid derivatives?. Quora. Available at: [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ResearchGate. Available at: [Link]
-
Method for synthesizing chlorantraniliprole. Patsnap Eureka. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
-
Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). ResearchGate. Available at: [Link]
-
Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Sheffield Hallam University Research Archive. Available at: [Link]
-
2-Chloro-6-fluoroaniline. PubChem. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
-
Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV. Available at: [Link]
-
Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. Available at: [Link]
- Chlorantraniliprole synthesis method. Google Patents.
-
Preparation method of chlorantraniliprole and intermediate thereof. Patsnap Eureka. Available at: [Link]
-
2-Chloro-6-methylaniline. Chemsrc. Available at: [Link]
-
Design, synthesis and biological activity of diamide compounds based on 3‐substituent of the pyrazole ring. ResearchGate. Available at: [Link]
-
NMR spectroscopy para chloro aniline. YouTube. Available at: [Link]
-
Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. Available at: [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]
-
Design, synthesis and insecticidal activity of biphenyl-diamide derivatives. Semantic Scholar. Available at: [Link]
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Semantic Scholar. Available at: [Link]
-
Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. Available at: [Link]
-
2-Chloro-6-methylaniline. PubChem. Available at: [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. Available at: [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. Available at: [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report (Technical Report) | OSTI.GOV [osti.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
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The Strategic Synthesis of Novel Heterocycles from 2-Chloro-6-fluoro-3-methylaniline: A Guide for Drug Discovery
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with enhanced pharmacological profiles is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and their biological activity is intricately linked to their three-dimensional structure and substituent patterns.[1] 2-Chloro-6-fluoro-3-methylaniline stands out as a promising, yet underexplored, starting material for the synthesis of diverse heterocyclic systems. Its unique substitution pattern—a sterically hindered amine, an electron-withdrawing chloro group amenable to cross-coupling reactions, and a fluorine atom known to modulate pharmacokinetic and pharmacodynamic properties—makes it a highly attractive building block for the generation of new chemical entities.[2]
The strategic incorporation of fluorine into drug candidates can significantly impact their metabolic stability, lipophilicity, and binding affinity.[2] The presence of both chlorine and fluorine atoms on the aniline ring offers orthogonal reactivity, allowing for selective functionalization and the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic pathways to key heterocyclic cores—benzimidazoles, quinolines, quinoxalines, and benzothiazoles—originating from this compound. The protocols detailed herein are designed to be robust and adaptable, providing researchers in drug discovery and development with a practical toolkit for accessing novel chemical matter.
I. Synthesis of Substituted Benzimidazoles: A Cornerstone of Medicinal Chemistry
Benzimidazoles are a privileged scaffold in drug discovery, with applications ranging from proton pump inhibitors to anticancer and anthelmintic agents.[3] The synthesis of benzimidazoles from this compound can be efficiently achieved through a multi-component reaction involving an aldehyde and a nitrogen source, catalyzed by a transition metal.
Mechanistic Rationale: The Copper-Catalyzed Pathway
A copper-catalyzed, one-pot, three-component reaction of a 2-haloaniline, an aldehyde, and an ammonia source provides a direct and efficient route to 2-substituted benzimidazoles.[4][5] The reaction proceeds through a series of catalytic cycles. Initially, the 2-haloaniline undergoes a copper-catalyzed amination with ammonia to form the corresponding ortho-phenylenediamine in situ. This is followed by the condensation of the diamine with an aldehyde to form a dihydrobenzimidazole intermediate, which is then oxidized to the aromatic benzimidazole. The choice of ligand is crucial for the efficiency of the copper-catalyzed amination step.
Experimental Protocol: Synthesis of 2-Aryl-7-chloro-5-fluoro-6-methyl-1H-benzimidazoles
This protocol describes the synthesis of a 2-aryl-substituted benzimidazole from this compound, a representative aromatic aldehyde, and ammonia.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Aqueous ammonia (28-30%)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), the aromatic aldehyde (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO (5 mL) and aqueous ammonia (5.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-7-chloro-5-fluoro-6-methyl-1H-benzimidazole.
Data Presentation:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 7-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole | 75 |
| 2 | Benzaldehyde | 2-Phenyl-7-chloro-5-fluoro-6-methyl-1H-benzimidazole | 82 |
| 3 | 4-Chlorobenzaldehyde | 7-Chloro-2-(4-chlorophenyl)-5-fluoro-6-methyl-1H-benzimidazole | 78 |
Visualization:
Caption: Synthesis of 2-Arylbenzimidazoles.
II. Accessing the Quinoline Scaffold: Strategies for Aromatic Annulation
Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[6] The synthesis of quinolines from this compound can be approached through methods that construct the second aromatic ring.
Mechanistic Rationale: Friedländer Annulation and Related Cyclizations
The Friedländer synthesis and its variations are powerful methods for constructing the quinoline core.[7] A modern approach involves the palladium-catalyzed annulation of an ortho-haloaniline with an alkyne. This reaction proceeds through a sequence of Sonogashira coupling to form an N-(2-alkynyl)aniline intermediate, followed by an intramolecular cyclization. The regioselectivity of the cyclization is influenced by the electronic and steric nature of the substituents on both the aniline and the alkyne.
Experimental Protocol: Synthesis of 2,4-Disubstituted 8-Chloro-6-fluoro-7-methylquinolines
This protocol outlines the synthesis of a 2,4-disubstituted quinoline via a palladium-catalyzed reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into saturated aqueous ammonium chloride (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,4-disubstituted 8-chloro-6-fluoro-7-methylquinoline.
Data Presentation:
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 8-Chloro-6-fluoro-7-methyl-2-phenylquinoline | 68 |
| 2 | 1-Hexyne | 2-Butyl-8-chloro-6-fluoro-7-methylquinoline | 62 |
| 3 | Propargyl alcohol | (8-Chloro-6-fluoro-7-methylquinolin-2-yl)methanol | 55 |
Visualization:
Caption: Synthesis of Substituted Quinolines.
III. Constructing the Quinoxaline Core: A Gateway to Bioactive Molecules
Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[8] The most common and reliable method for their synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[9][10]
Mechanistic Rationale: Condensation and Aromatization
The synthesis of quinoxalines from this compound first requires its conversion to the corresponding ortho-phenylenediamine. This can be achieved through a Buchwald-Hartwig amination of the chloro group, followed by reduction of a nitro group introduced at the adjacent position, or more directly through a nucleophilic aromatic substitution of a more activated precursor. Once the diamine is obtained, it readily condenses with a 1,2-dicarbonyl compound (e.g., benzil) in an acidic or neutral medium to form a dihydroquinoxaline, which then undergoes spontaneous or induced oxidation to the aromatic quinoxaline.
Experimental Protocol: Two-Step Synthesis of Substituted 5-Chloro-7-fluoro-6-methylquinoxalines
This protocol describes a two-step synthesis of a substituted quinoxaline, starting with the nitration of this compound, followed by reduction and condensation.
Step 1: Nitration of this compound
Materials:
-
This compound
-
Fuming nitric acid
-
Sulfuric acid
-
Ice
Procedure:
-
Cool a flask containing concentrated sulfuric acid (10 mL) to 0 °C in an ice bath.
-
Slowly add this compound (1.0 mmol) to the cold sulfuric acid with stirring.
-
Add fuming nitric acid (1.1 mmol) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration. Wash with cold water until the filtrate is neutral.
-
Dry the product to obtain 2-chloro-6-fluoro-3-methyl-4-nitroaniline.
Step 2: Reductive Cyclization to the Quinoxaline
Materials:
-
2-Chloro-6-fluoro-3-methyl-4-nitroaniline
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Acetic acid
Procedure:
-
In a round-bottom flask, suspend 2-chloro-6-fluoro-3-methyl-4-nitroaniline (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).
-
Add iron powder (5.0 mmol) and ammonium chloride (0.5 mmol).
-
Heat the mixture to reflux and stir for 4 hours.
-
Filter the hot reaction mixture through a pad of Celite and wash the Celite with hot ethanol.
-
To the filtrate, add the 1,2-dicarbonyl compound (1.0 mmol) and a catalytic amount of acetic acid.
-
Continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted 5-chloro-7-fluoro-6-methylquinoxaline.
Data Presentation:
| Entry | 1,2-Dicarbonyl Compound | Product | Overall Yield (%) |
| 1 | Benzil | 5-Chloro-7-fluoro-6-methyl-2,3-diphenylquinoxaline | 65 |
| 2 | Glyoxal (40% in water) | 5-Chloro-7-fluoro-6-methylquinoxaline | 70 |
| 3 | 2,3-Butanedione | 5-Chloro-7-fluoro-2,3,6-trimethylquinoxaline | 68 |
Visualization:
Caption: Two-Step Quinoxaline Synthesis Workflow.
IV. Forging the Benzothiazole Ring: A Sulfur-Containing Scaffold
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for a variety of biological activities, including antimicrobial and anticancer properties.[11] The synthesis of benzothiazoles from this compound can be achieved through reactions that introduce the sulfur and the second nitrogen atom of the thiazole ring.
Mechanistic Rationale: The Jacobson-Hugershoff Reaction and Its Analogs
A common method for benzothiazole synthesis involves the reaction of an aniline with a source of sulfur and a carbon electrophile. A direct approach involves the reaction of the aniline with elemental sulfur and an aldehyde in the presence of a catalyst. The reaction is thought to proceed via the formation of a thioamide intermediate, which then undergoes oxidative cyclization.
Experimental Protocol: Synthesis of 2-Substituted 7-Chloro-5-fluoro-6-methylbenzothiazoles
This protocol details the synthesis of a 2-substituted benzothiazole from this compound, an aldehyde, and elemental sulfur.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Elemental sulfur
-
Dimethyl sulfoxide (DMSO)
-
Iodine (catalyst)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.2 mmol), elemental sulfur (1.5 mmol), and iodine (0.1 mmol).
-
Add anhydrous DMSO (5 mL).
-
Heat the reaction mixture to 130 °C and stir for 12 hours.
-
After cooling to room temperature, pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate (20 mL) to remove any remaining iodine, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-substituted 7-chloro-5-fluoro-6-methylbenzothiazole.
Data Presentation:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 7-Chloro-5-fluoro-6-methyl-2-phenylbenzothiazole | 72 |
| 2 | 4-Methylbenzaldehyde | 7-Chloro-5-fluoro-6-methyl-2-(p-tolyl)benzothiazole | 75 |
| 3 | 2-Thiophenecarboxaldehyde | 7-Chloro-5-fluoro-6-methyl-2-(thiophen-2-yl)benzothiazole | 68 |
Visualization:
Caption: Synthesis of 2-Substituted Benzothiazoles.
Conclusion: A Platform for Innovation in Drug Discovery
This compound has been demonstrated to be a versatile and valuable starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to access novel benzimidazoles, quinolines, quinoxalines, and benzothiazoles. The strategic placement of the chloro, fluoro, and methyl groups on the aniline ring offers numerous opportunities for further diversification through cross-coupling reactions and other transformations, enabling the exploration of a vast chemical space. By leveraging these synthetic strategies, scientists and drug development professionals can accelerate the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
Importance of Fluorine in Benzazole Compounds. PMC. [Link]
-
Biological activity of quinoxaline derivatives. ResearchGate. [Link]
-
Copper-Catalyzed Coupling between ortho-Haloanilines and Lactams/Amides: Synthesis of Benzimidazoles and Telmisartan. The Journal of Organic Chemistry. [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]
-
Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
Synthesis of 2-arylbenzothiazole using o-haloanilines. ResearchGate. [Link]
-
Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. [Link]
-
Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. [Link]
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. [Link]
-
Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water. Organic & Biomolecular Chemistry. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. [Link]
-
Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. PubMed. [Link]
-
Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. PMC. [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. [Link]
-
New Quinoxalines with Biological Applications. Longdom Publishing. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC. [Link]
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- 5. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. iipseries.org [iipseries.org]
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- 9. acgpubs.org [acgpubs.org]
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Application Notes and Protocols for the Catalytic Amination of 2-Chloro-6-fluoro-3-methylaniline
Introduction: The Strategic Importance of 2,6-Disubstituted Anilines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Among these, 2,6-disubstituted anilines represent a privileged structural motif, offering a unique combination of steric hindrance and electronic modulation that can significantly enhance a drug candidate's pharmacological properties.[3] The strategic placement of substituents at the 2 and 6 positions can shield the amino group from metabolic degradation, fine-tune pKa values, and enforce specific conformations required for potent and selective target engagement.[1]
2-Chloro-6-fluoro-3-methylaniline is a particularly valuable building block in this class. The presence of a chloro group provides a reactive handle for cross-coupling reactions, while the fluoro and methyl groups offer opportunities for modulating lipophilicity, metabolic stability, and binding interactions. The catalytic amination of this substrate opens a direct and modular route to a diverse array of complex aniline derivatives, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[4]
However, the catalytic amination of this compound is not without its challenges. The steric hindrance posed by the ortho-substituents can impede the approach of both the amine nucleophile and the metal catalyst, often requiring carefully selected catalytic systems to achieve high efficiency. This guide provides a detailed exploration of the catalytic amination of this compound, with a primary focus on the robust and versatile Buchwald-Hartwig palladium-catalyzed amination.[5][6] A nickel-catalyzed approach will also be presented as a cost-effective and increasingly viable alternative.[7][8]
Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds.[5][6] Its development has provided a powerful tool for the construction of aryl amines from aryl halides, surmounting many of the limitations of traditional methods.[6] The reaction's success is highly dependent on the choice of palladium precursor, ligand, and base.[9]
Mechanistic Considerations: The Heart of the Catalysis
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
For sterically hindered substrates like this compound, the oxidative addition of the aryl chloride to the Pd(0) center can be challenging. The choice of a bulky, electron-rich phosphine ligand is critical to promote this step and stabilize the resulting Pd(II) intermediate.[9] Reductive elimination, the product-forming step, is also influenced by the steric and electronic properties of the ligand and the amido group.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with morpholine, a common secondary amine used in drug discovery.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.2-1.5 equivalents).
-
Solvent and Reagent Addition: Add anhydrous toluene (or dioxane) to the flask. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Substrate and Nucleophile Addition: Add this compound (1.0 equivalent) and morpholine (1.1-1.3 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(2-fluoro-6-methyl-3-aminophenyl)morpholine.
Rationale for Component Selection:
| Component | Choice | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd(dba)₂ | Both are common and effective Pd(0) sources (Pd(OAc)₂ is reduced in situ). |
| Ligand | XPhos | A bulky, electron-rich biarylphosphine ligand that is highly effective for the amination of challenging aryl chlorides.[9][11] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that facilitates the deprotonation of the amine and promotes the catalytic cycle.[5] |
| Solvent | Toluene or Dioxane | Aprotic solvents with appropriate boiling points that are compatible with the reaction conditions. |
Section 2: Nickel-Catalyzed Amination: A Promising Alternative
While palladium catalysis is highly effective, the cost and relative scarcity of palladium have driven the development of more sustainable alternatives. Nickel, being more abundant and less expensive, has emerged as a powerful catalyst for C-N cross-coupling reactions.[8] Nickel-catalyzed aminations can often be performed under milder conditions and may exhibit different selectivity compared to their palladium counterparts.[7]
Key Features of Nickel-Catalyzed Amination
Nickel-catalyzed aminations of aryl chlorides are becoming increasingly robust and reliable.[7][8] These systems typically employ a nickel(II) precatalyst in combination with an N-heterocyclic carbene (NHC) or phosphine ligand and a strong base.[7]
Figure 2: General Workflow for Nickel-Catalyzed Amination.
Protocol: Nickel-Catalyzed Amination of this compound with a Primary Amine
This protocol outlines a general procedure for the nickel-catalyzed amination of this compound with a representative primary amine, such as n-butylamine.
Materials:
-
This compound
-
n-Butylamine
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))[8]
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Dioxane
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction vessel (e.g., microwave vial or pressure tube)
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup (in a glovebox): In a reaction vessel, combine NiCl₂(dme) (2-5 mol%), IPr·HCl (4-10 mol%), and NaOtBu (2.0 equivalents).
-
Reagent Addition: Add anhydrous 2-MeTHF (or dioxane), this compound (1.0 equivalent), and n-butylamine (1.5 equivalents).
-
Reaction Execution: Seal the vessel and heat the mixture to 100-130 °C for 12-36 hours. Monitor the reaction's progress.
-
Workup: After cooling to room temperature, carefully unseal the vessel and quench the reaction with saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired N-(n-butyl)-2-fluoro-6-methyl-3-aminophenylamine.
Rationale for Component Selection:
| Component | Choice | Rationale |
| Nickel Precursor | NiCl₂(dme) | An air-stable and commercially available Ni(II) precatalyst.[8] |
| Ligand | IPr·HCl | A bulky N-heterocyclic carbene precursor that generates a highly active Ni(0) catalyst in situ. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong base required for both the deprotonation of the amine and the generation of the active Ni(0) species. |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to other ethereal solvents that is effective for nickel-catalyzed aminations.[8] |
Section 3: Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents. Increase catalyst loading or reaction temperature. |
| Steric hindrance | Screen alternative, bulkier ligands (e.g., BrettPhos for Pd).[12] | |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst deactivation pathway | Lower the reaction temperature. Use a milder base if compatible with the reaction. |
| Di-arylation (with primary amines) | Product amine is more reactive than starting amine | Use a larger excess of the primary amine. Consider using an ammonia surrogate.[11] |
Conclusion
The catalytic amination of this compound provides a powerful and flexible platform for the synthesis of valuable, sterically encumbered aniline derivatives. The Buchwald-Hartwig palladium-catalyzed amination stands as a highly reliable and general method, with a well-understood mechanism and a broad substrate scope. For applications where cost and sustainability are primary concerns, nickel-catalyzed amination offers a compelling and increasingly robust alternative. The protocols and insights provided in this guide are intended to serve as a strong starting point for researchers in their synthetic endeavors, enabling the efficient construction of complex molecules for drug discovery and development.
References
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Zauba. (n.d.). 2 Chloro 6 Methylaniline Imports. Retrieved from [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
ACS Catalysis. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Organic Syntheses. (2024, November 4). Nickel-catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
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- 2. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
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- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-methylaniline
Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-3-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during its synthesis.
Introduction to the Synthesis
The most common and direct laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution of the readily available starting material, 2-fluoro-3-methylaniline. A favored chlorinating agent for this transformation is N-Chlorosuccinimide (NCS) due to its ease of handling and generally good yields.
The reaction proceeds via the activation of the aromatic ring by the strongly electron-donating amino group, which directs the incoming electrophile (Cl
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: My reaction is complete, but my NMR/GC-MS analysis shows multiple chlorinated products. How can I improve the regioselectivity for the desired this compound?
Answer:
The formation of multiple chlorinated isomers is a common challenge in the synthesis of substituted anilines. In the case of 2-fluoro-3-methylaniline, the primary isomeric impurity is 4-chloro-2-fluoro-3-methylaniline . The amino group is a powerful ortho-, para-director, leading to substitution at both the C4 and C6 positions.
Causality and Mitigation Strategies:
-
Steric Hindrance: The fluorine atom at the C2 position offers some steric hindrance to the ortho-position (C6), which can favor substitution at the less hindered para-position (C4). However, the directing effect of the amino group is very strong.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. It is recommended to run the reaction at 0°C to room temperature. Higher temperatures can lead to a decrease in selectivity.
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor the formation of the desired ortho-isomer. Experimenting with solvents such as dichloromethane (DCM), chloroform, or acetonitrile is advised. Acetonitrile has been noted as a good solvent for monochlorination of deactivated anilines.[1]
-
Catalyst: While not always necessary for activated anilines, the use of a catalyst can sometimes steer the reaction towards a specific isomer. For instance, certain organocatalysts have been shown to promote ortho-chlorination of anilines.[2][3]
Experimental Protocol to Enhance Ortho-Selectivity:
-
Dissolve 2-fluoro-3-methylaniline (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (NCS) (1.05 equivalents) in DCM dropwise over 30-60 minutes. The slow addition is crucial to maintain a low concentration of the chlorinating agent and minimize side reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, proceed with the workup as described in the purification section.
Question 2: I am observing significant amounts of di- and tri-chlorinated products in my final mixture. How can I prevent this over-chlorination?
Answer:
Over-chlorination is a result of the high reactivity of the aniline ring, which can undergo further chlorination even after the first chlorine atom has been introduced.
Causality and Mitigation Strategies:
-
Stoichiometry of NCS: The most critical factor is the amount of NCS used. An excess of the chlorinating agent will inevitably lead to polychlorinated products. It is crucial to use a slight excess (e.g., 1.05 equivalents) of NCS.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote over-chlorination. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Slow Addition of NCS: As mentioned previously, adding the NCS solution slowly helps to maintain a low concentration of the active chlorinating species, thereby favoring monochlorination.
Experimental Protocol to Minimize Over-chlorination:
-
Precisely weigh both the 2-fluoro-3-methylaniline and NCS.
-
Use a slight excess of NCS (1.05 equivalents).
-
Dissolve the NCS in the reaction solvent and add it dropwise to the cooled solution of the aniline.
-
Monitor the reaction every 15-30 minutes by TLC or GC.
-
Once the starting material spot on the TLC has disappeared, immediately quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
Question 3: My crude product is a dark, tarry substance. What is causing this and how can I avoid it?
Answer:
The formation of dark, polymeric, or tarry materials is often due to the oxidation of the aniline starting material or product.[1] Anilines are susceptible to oxidation, especially in the presence of certain reagents or impurities.
Causality and Mitigation Strategies:
-
Presence of Water: Traces of water can contribute to the formation of oxidation byproducts.[4] Ensure that all glassware is thoroughly dried and use anhydrous solvents.
-
Reaction Conditions: Running the reaction under an inert atmosphere (nitrogen or argon) can help to prevent oxidation from atmospheric oxygen.
-
Purity of Reagents: Use high-purity starting materials and reagents. Impurities in the NCS or solvent can sometimes catalyze oxidation.
Experimental Protocol to Prevent Oxidation:
-
Dry all glassware in an oven at >100°C for several hours before use.
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Set up the reaction under a positive pressure of nitrogen or argon.
-
Consider purifying the NCS by recrystallization if its purity is in doubt.
Question 4: I am having difficulty removing the succinimide byproduct from my product. What is the best way to purify my this compound?
Answer:
Succinimide is a water-soluble byproduct of the reaction with NCS. While it can be removed with aqueous washes, residual amounts can sometimes co-crystallize with the product.
Purification Strategies:
-
Aqueous Workup:
-
After quenching the reaction, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine. The bicarbonate wash helps to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Filtration: In some cases, succinimide may precipitate out of the reaction mixture upon cooling. Filtration of the crude reaction mixture before the aqueous workup can remove a significant portion of this byproduct.[5]
-
Column Chromatography: If isomeric impurities or over-chlorinated products are present, purification by flash column chromatography on silica gel is the most effective method. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will allow for the separation of the different components.
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an effective final purification step. A suitable solvent system would be one in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. A mixture of hexane and ethyl acetate is often a good starting point for aniline derivatives.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should expect in the synthesis of this compound?
A1: The most common impurities are:
-
Unreacted Starting Material: 2-fluoro-3-methylaniline
-
Isomeric Impurity: 4-chloro-2-fluoro-3-methylaniline
-
Over-chlorinated Products: Dichloro-2-fluoro-3-methylaniline isomers
-
Byproduct from Chlorinating Agent: Succinimide (if using NCS)
-
Oxidation Products: Colored, often polymeric, materials
| Impurity | Structure | Origin |
| 2-fluoro-3-methylaniline | Incomplete reaction | |
| 4-chloro-2-fluoro-3-methylaniline | Chlorination at the C4 position | |
| Dichloro-isomers | Over-chlorination | |
| Succinimide | Byproduct of NCS |
Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A2:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying the volatile components of the reaction mixture, including the starting material, product, and chlorinated isomers.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for purity assessment, especially for less volatile or thermally sensitive compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water or a buffer is a common setup for aniline derivatives.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.
Q3: What is the directing effect of the substituents in 2-fluoro-3-methylaniline?
A3: The directing effect of the substituents on the aromatic ring determines the position of the incoming chloro group.
-
-NH₂ (Amino group): A very strong activating group and an ortho-, para-director.
-
-F (Fluoro group): A deactivating group (due to its inductive effect) but an ortho-, para-director (due to resonance).
-
-CH₃ (Methyl group): A weak activating group and an ortho-, para-director.
The powerful activating and directing effect of the amino group dominates, leading to chlorination primarily at the positions ortho and para to it (C4 and C6).
Visualizing the Synthetic Landscape
Impurity Formation Pathway
Caption: Potential pathways for impurity formation during the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Beilstein J. Org. Chem. 2012, 8, 744–748. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
-
Sciencemadness.org Discussion Board. The Chlorination of Reactive Anilines. [Link]
-
Chemical Communications, 2013, 49, 8857-8859. Copper-Catalyzed ortho-Halogenation of Protected Anilines. [Link]
-
EPA Method 8131. Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Taylor & Francis Online. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]
-
ResearchGate. Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. [Link]
-
ResearchGate. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]
-
PubMed. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. [Link]
-
Taylor & Francis. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]
-
ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]
-
PubMed. [Kinetics and mechanism of aniline oxidation with chlorine dioxide in water]. [Link]
-
Sciencemadness.org Discussion Board. N-bromosuccinimide removal at workup. [Link]
-
ResearchGate. (PDF) Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
-
Journal of the American Chemical Society. Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. [Link]
-
National Institutes of Health. Determination of Aniline in Soil by ASE/GC-MS. [Link]
-
Semantic Scholar. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. [Link]
-
Sciencemadness Discussion Board. Chlorination of Aniline. [Link]
-
ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
Organic Syntheses. Procedure for removal of succinimide byproduct. [Link]
-
Reddit. Please help with a vexing isolation. [Link]
-
ResearchGate. (PDF) Chlorination Chemistry. 3. Ab Initio Study of the Reaction of Chlorine Atom with Allene. [Link]
-
ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
National Institutes of Health. N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. [Link]
-
ResearchGate. How to do workup after doing bromination with NBS? [Link]
-
MOCA. Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. [Link]
-
Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
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- 10. moca.net.ua [moca.net.ua]
Technical Support Center: Troubleshooting Low Yield in 2-Chloro-6-fluoro-3-methylaniline Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-3-methylaniline. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity for this key intermediate. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and extensive field experience to help you navigate the complexities of this multi-substituted aniline synthesis.
This document is structured to provide direct, actionable advice. We will explore common pitfalls in the synthetic pathways leading to this compound, offering causal explanations and validated protocols to overcome them.
Troubleshooting Guide: A Symptom-Based Approach
Low yields in the synthesis of this compound can often be traced back to specific, observable issues during the reaction or work-up. This section addresses the most common symptoms, their underlying causes, and systematic solutions.
Problem 1: Low Conversion of Starting Material
A frequent issue is the incomplete consumption of the initial reactant, leading to a significant amount of starting material in the final crude product.
Potential Causes and Solutions:
| Potential Cause | Underlying Rationale | Recommended Action & Protocol |
| Insufficient Reagent Activity | Reagents such as diazotizing agents (e.g., NaNO₂) or halogenating agents can degrade over time or if improperly stored. In the case of reductions, the reducing agent (e.g., iron powder, SnCl₂) may be passivated. | Action: Always use freshly opened or properly stored reagents. Protocol: Test the activity of the reagent on a small scale with a known reactive substrate before committing the bulk of your material. For instance, in a diazotization, a small amount of a simple aniline can be used to confirm the potency of the sodium nitrite. |
| Suboptimal Reaction Temperature | Diazotization reactions are notoriously temperature-sensitive, requiring low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[1][2] Conversely, reduction or halogenation steps may require specific temperatures to proceed at an adequate rate. | Action: Maintain strict temperature control throughout the reaction. Protocol: Use an ice-salt bath for diazotizations and monitor the internal reaction temperature with a calibrated thermometer. For reductions, ensure the reaction is heated to the recommended temperature and maintained there for the specified duration. |
| Poor Solubility of Reactants | If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow, leading to incomplete conversion. | Action: Choose an appropriate solvent system. Protocol: Conduct small-scale solubility tests with your starting material in various solvents before the main reaction. For diazotizations, aqueous acidic solutions are common.[1] For other steps, a co-solvent might be necessary to ensure homogeneity. |
Problem 2: Formation of Significant Impurities
The presence of one or more major impurities can significantly complicate purification and reduce the isolated yield of the desired product.
Potential Causes and Solutions:
| Potential Cause | Underlying Rationale | Recommended Action & Protocol |
| Isomeric Byproducts | The directing effects of the substituents on the aromatic ring can lead to the formation of regioisomers during halogenation. The amino group is a strong ortho-, para-director, while the chloro and fluoro groups are ortho-, para-directing deactivators, and the methyl group is an ortho-, para-directing activator. The interplay of these effects can be complex. | Action: Control the regioselectivity of the halogenation step. Protocol: If introducing the chloro or fluoro group via electrophilic aromatic substitution, consider using a protecting group on the amine (e.g., acetylation) to moderate its directing effect and reduce side reactions.[3] The choice of halogenating agent and catalyst can also influence isomer distribution. |
| Over-halogenation | The activated nature of the aniline ring can lead to the introduction of more than one halogen atom, especially if the reaction conditions are too harsh. | Action: Carefully control the stoichiometry of the halogenating agent. Protocol: Add the halogenating agent dropwise or in small portions to the reaction mixture to avoid localized high concentrations. Monitor the reaction progress closely by TLC or GC-MS to stop the reaction once the desired product is formed. |
| Decomposition of Diazonium Salt | In syntheses involving a diazotization-fluorination (Balz-Schiemann) or diazotization-chlorination (Sandmeyer) step, the diazonium salt intermediate can decompose to form phenols or other byproducts if not handled correctly.[4][5] | Action: Ensure the stability of the diazonium salt. Protocol: Maintain a low temperature (0-5 °C) during the diazotization and subsequent reaction.[2] Use the diazonium salt immediately after its formation. |
| Side Reactions of the Amino Group | The amino group can undergo side reactions such as oxidation or N-allylation if incompatible reagents are used.[6] | Action: Protect the amino group or choose compatible reagents. Protocol: If using strong oxidizing agents or electrophiles that can react with the amine, consider protecting it as an acetamide. This protecting group can be removed later by hydrolysis. |
Problem 3: Difficult Product Isolation and Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Potential Causes and Solutions:
| Potential Cause | Underlying Rationale | Recommended Action & Protocol |
| Emulsion Formation During Work-up | The presence of both a basic amino group and acidic phenolic byproducts can lead to the formation of salts that act as emulsifying agents during aqueous work-up. | Action: Adjust the pH of the aqueous phase. Protocol: During the extraction, make the aqueous layer distinctly acidic (pH 1-2) with an acid like HCl to protonate the aniline and any basic impurities, or distinctly basic (pH 12-14) with a base like NaOH to deprotonate any phenolic impurities. This will help to break the emulsion. |
| Co-elution of Impurities in Chromatography | Isomeric impurities or byproducts with similar polarity to the desired product can be difficult to separate by column chromatography. | Action: Optimize the chromatographic conditions. Protocol: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina). Consider using a gradient elution to improve separation. |
| Product Volatility | Substituted anilines can be somewhat volatile, leading to loss of product during solvent removal under high vacuum. | Action: Use gentle solvent removal techniques. Protocol: Use a rotary evaporator with a controlled vacuum and a moderately warm water bath. For final drying, a gentle stream of nitrogen or air may be preferable to high vacuum for extended periods. |
Visualizing the Synthetic Challenges
To better understand the potential pitfalls, let's visualize a common synthetic pathway and its associated side reactions.
Caption: A generalized workflow illustrating the main synthetic pathway and common side reactions leading to impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common approach involves a multi-step synthesis starting from a substituted nitrobenzene or aniline. One plausible route begins with 2-fluoro-3-methylaniline, followed by protection of the amino group, chlorination, and deprotection. Another strategy could involve a diazotization of an appropriately substituted aniline followed by a Sandmeyer or Balz-Schiemann reaction to introduce one of the halogens.[1][4][5] A specific literature procedure describes the synthesis from N-(6-chloro-2-fluoro-3-methylphenyl)-carbamic acid methyl ester via hydrolysis.[7]
Q2: How does the presence of both fluorine and chlorine affect the synthesis?
The presence of two different halogens on the aromatic ring introduces challenges in selective introduction and potential for side reactions. The high electronegativity of fluorine can influence the reactivity of the aromatic ring. During electrophilic halogenation, the existing substituents will direct the incoming halogen, and the reaction conditions must be carefully controlled to achieve the desired regiochemistry.
Q3: What analytical techniques are best for monitoring the reaction progress and purity of this compound?
A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. TLC is a quick and easy way to monitor the disappearance of starting material and the appearance of the product. GC-MS provides more detailed information about the composition of the reaction mixture, including the presence of isomers and other impurities, and can confirm the mass of the desired product. For final product characterization, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential.
Q4: Are there any specific safety precautions to consider when working with fluorinated anilines?
Yes. Fluorinated organic compounds should be handled with care. Many are toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the potential hazards of all reagents used in the synthesis, particularly diazotizing agents which can be explosive under certain conditions.
Experimental Protocols
Protocol 1: General Procedure for Diazotization and Sandmeyer Reaction
This protocol provides a general framework for the introduction of a chlorine atom via a Sandmeyer reaction. Note: This is a generalized procedure and may need optimization for your specific substrate.
-
Dissolution: Dissolve the starting aniline (1 equivalent) in a suitable acidic solution (e.g., 3M HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, ensuring the temperature remains below 5 °C.[1][2]
-
Confirmation of Diazotization: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl and cool it to 0-5 °C.
-
Addition: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.
-
Reaction Completion: Stir the reaction mixture at 0-5 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by pouring it into water. Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Acetylation and Deprotection
This protocol describes the protection of the amino group as an acetamide and its subsequent removal.
N-Acetylation:
-
Dissolution: Dissolve the aniline (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Addition of Acetylating Agent: Add acetic anhydride (1.2 equivalents) dropwise to the solution. An exothermic reaction may occur.
-
Reaction Completion: Stir the reaction at room temperature for 1-2 hours or until TLC indicates complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into cold water to precipitate the acetamide. Filter the solid, wash with water, and dry.
Deprotection (Hydrolysis):
-
Suspension: Suspend the N-acetylated aniline (1 equivalent) in an aqueous acidic solution (e.g., 6M HCl) or a basic solution (e.g., 10% NaOH).
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture. If acidic hydrolysis was used, neutralize with a base to precipitate the free aniline. If basic hydrolysis was used, extract the aniline with an organic solvent.
-
Purification: Purify the crude aniline by distillation, crystallization, or column chromatography.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]
-
PMC - NIH. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
-
ResearchGate. Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]
-
ResearchGate. Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. [Link]
-
MDPI. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
PubMed. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
-
Beilstein Journal of Organic Chemistry. Mechanochemical halogenation of unsymmetrically substituted azobenzenes. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
ACS Omega. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
-
Wikipedia. Organofluorine chemistry. [Link]
-
ResearchGate. Isolation and Characterization of Halogenated Aniline-Metabolizing Bacteria from Selected Contaminated Sites in Lagos State, Nigeria. [Link]
-
Chemistry Learner. Balz-Schiemann Reaction: Definition, Examples, and Mechanism. [Link]
-
ResearchGate. Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. [Link]
-
YouTube. The Balz–Schiemann Reaction Mechanism. [Link]
-
ACS Publications. Organic Letters Ahead of Print. [Link]
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- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
Navigating the Synthesis of 2-Chloro-6-fluoro-3-methylaniline: A Technical Support Guide
Welcome to our dedicated technical support center for the synthesis of 2-Chloro-6-fluoro-3-methylaniline. This critical intermediate in pharmaceutical and agrochemical development presents unique challenges during its multi-step synthesis and scale-up. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to navigate these complexities, ensuring a robust and reproducible synthetic process.
Our approach is grounded in the principles of causality, providing not just procedural steps but a deep understanding of the "why" behind each experimental choice. Every recommendation is part of a self-validating system, designed to help you achieve high purity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you may encounter during the synthesis of this compound, following a common synthetic pathway.
Scenario 1: Incomplete Amide Formation from 2-Chloro-5-methyl-6-fluorobenzoic acid
Question: I am experiencing low yields during the conversion of 2-chloro-5-methyl-6-fluorobenzoic acid to the corresponding benzamide. What are the likely causes and how can I optimize this step?
Answer: This is a crucial first step, and incomplete conversion can be due to several factors. The primary suspects are the activity of your thionyl chloride and the presence of moisture.
-
Causality: Thionyl chloride is highly reactive towards water. Any moisture in your starting material, solvent, or reaction vessel will consume the reagent, preventing it from efficiently converting the carboxylic acid to the acid chloride intermediate. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is critical as it forms the Vilsmeier reagent, which is the active species in this transformation.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of thionyl chloride or a recently distilled batch. Ensure your starting benzoic acid derivative is completely dry.
-
Optimize Reagent Stoichiometry: While a slight excess of thionyl chloride is often used, a large excess can lead to side reactions upon heating. A molar ratio of 1.2 to 1.5 equivalents of thionyl chloride to the carboxylic acid is a good starting point.
-
Monitor Reaction Progress: Track the reaction by thin-layer chromatography (TLC) or a small-scale workup followed by LC-MS analysis to ensure complete conversion of the starting material before proceeding.
-
Scenario 2: Formation of Impurities during Hofmann Rearrangement
Question: During the Hofmann rearrangement of 2-chloro-5-methyl-6-fluorobenzamide to the corresponding carbamic acid methyl ester, I am observing significant byproduct formation. How can I improve the selectivity?
Answer: The Hofmann rearrangement is sensitive to reaction conditions, and side reactions can be prevalent if not carefully controlled. The key is the controlled formation of the N-bromoamide intermediate and its subsequent rearrangement.
-
Causality: The reaction proceeds via the formation of an N-bromoamide, which, in the presence of a base, rearranges to an isocyanate. This isocyanate is then trapped by methanol to form the desired carbamate. Over-bromination or harsh reaction conditions can lead to the formation of undesired side products.
-
Troubleshooting Steps:
-
Slow and Controlled Addition: Add the N-Bromosuccinimide (NBS) portion-wise at a controlled temperature.[1] A rapid addition can lead to localized heating and potential side reactions.
-
Temperature Management: Maintain the reaction temperature as specified in the protocol. Excursions to higher temperatures can promote side reactions. Foaming is often observed and should be managed by controlled heating and efficient stirring.[1]
-
Purity of Starting Material: Ensure your starting benzamide is of high purity. Impurities can interfere with the reaction and lead to a complex product mixture.
-
Scenario 3: Incomplete Hydrolysis of the Carbamate
Question: The final hydrolysis of N-(2-chloro-5-methyl-6-fluorophenyl)-carbamic acid methyl ester to this compound is sluggish and often incomplete. What can I do to drive the reaction to completion?
Answer: Carbamates can be stubborn to hydrolyze, especially with sterically hindered anilines. The success of this step hinges on the reaction time, temperature, and the concentration of the base.
-
Causality: The hydrolysis of the carbamate is a saponification reaction that requires a strong base and sufficient thermal energy to proceed to completion. The steric hindrance around the carbamate nitrogen can slow down the rate of hydrolysis.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: For sterically hindered substrates, extended reflux times are often necessary.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature, if the solvent allows, can also accelerate the reaction.
-
Optimize Base Concentration: Ensure a sufficient excess of sodium hydroxide is used to drive the equilibrium towards the product. A 30% aqueous solution of NaOH in a mixture of methanol and water is a common and effective system.[1]
-
Efficient Work-up: After the reaction is complete, a thorough extraction with a suitable organic solvent is crucial to isolate the product. The organic layers should be washed with brine to remove any remaining base and dried thoroughly before solvent removal.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main scale-up challenges for this synthesis?
A1: The primary challenges during the scale-up of this synthesis include:
-
Exothermic Reactions: Both the formation of the acid chloride with thionyl chloride and the Hofmann rearrangement can be exothermic. Careful temperature control and an appropriate heat exchange system are critical at a larger scale.
-
Solid Handling: The benzamide intermediate is a solid. Efficient stirring and transfer of this solid at a large scale need to be considered.
-
Work-up and Extraction: The volumes of solvents required for extraction and washing increase significantly during scale-up. The use of large-scale extraction equipment and phase-separation techniques becomes necessary.
-
Purification: The final product may require distillation or column chromatography for high purity.[1] Scaling up these purification methods can be challenging and costly.
Q2: What are the key safety considerations for this synthesis?
A2: Several safety hazards need to be managed:
-
Thionyl Chloride: This reagent is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of the powder and skin contact.
-
Sodium Methoxide: This is a strong base and is corrosive. It is also flammable.
-
Halogenated Anilines: The final product and intermediates are likely to be toxic and should be handled with care.[2] Good laboratory practices, including the use of PPE and working in a fume hood, are essential.
Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of intermediates and the final product, and to detect any byproducts.
-
Gas Chromatography (GC): For assessing the purity of the final product, especially after distillation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the final product and key intermediates.
Q4: Can alternative synthetic routes be considered?
A4: While the described route is common, other strategies for synthesizing substituted anilines exist. These can include nucleophilic aromatic substitution (SNAAr) on a suitable precursor or a multi-step route involving nitration followed by reduction.[3] However, the regioselectivity of these reactions can be a challenge, and they may require harsh conditions or expensive catalysts. For instance, the synthesis of the related 2-chloro-6-methylaniline can start from 3-chloro-5-methyl-4-nitroaniline through a one-pot diazotization and reduction process.[4][5]
Visualizing the Process
Synthetic Pathway Overview
Caption: Key steps in the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision-making workflow for troubleshooting common synthetic issues.
References
- Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]
- Google Patents. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Google Patents. CN112358404B - Preparation method of 2-chloro-6-methylaniline.
-
PrepChem.com. Preparation of 3-chloro-2-methylaniline. [Link]
-
Zauba. 2 Chloro 6 Methylaniline Imports. [Link]
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
ResearchGate. (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]
-
ACS Publications. The Dark Side of Fluorine. [Link]
- Google Patents. EP2940002A1 - Halogenated aniline and method for producing same.
-
ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. [Link]
-
PubMed. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
MDPI. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]
-
Patsnap. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka. [Link]
-
Chemical Communications (RSC Publishing). Halogenated anilines as novel natural products from a marine biofilm forming microalga. [Link]
-
ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]
-
PMC. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. [Link]
-
PMC. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
Sources
- 1. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. Halogenated anilines as novel natural products from a marine biofilm forming microalga - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-6-fluoro-3-methylaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of by-products from reactions involving 2-Chloro-6-fluoro-3-methylaniline. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific principles to empower researchers in their purification endeavors.
I. Understanding the Chemistry: Anticipating By-products
The first step in effective purification is to anticipate the likely impurities. The synthesis of this compound, a highly substituted aniline, can proceed through various routes. A common strategy involves the multi-step synthesis from commercially available precursors. Based on analogous syntheses of related halogenated anilines, the following by-products are commonly encountered:
-
Regioisomers: During halogenation steps (chlorination or fluorination), the substitution may occur at different positions on the aromatic ring, leading to the formation of isomers. For instance, if the synthetic route involves the chlorination of a fluoro-methylaniline precursor, isomers with chlorine at positions other than the desired C2 could be formed.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial starting materials in the final product mixture.
-
Intermediates: In a multi-step synthesis, intermediates from previous steps might be carried over into the final product if the purification at each stage is not optimal. For example, in a synthesis starting from a nitro-aromatic compound, the corresponding nitro-intermediate might be present.
-
Dehalogenated Products: Side reactions, particularly during reduction steps, can lead to the removal of a halogen substituent, resulting in anilines with fewer halogen atoms than the target molecule.
-
Phenolic Impurities: Hydrolysis of the aniline or its precursors under certain reaction conditions (e.g., high temperatures in the presence of water) can lead to the formation of corresponding phenolic compounds.
II. Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product shows multiple spots on the TLC plate, even after initial work-up. What are the likely impurities and how can I get rid of them?
A1: Multiple spots on a TLC plate are a clear indication of a mixture of compounds. The most common culprits are regioisomers, unreacted starting materials, and other reaction by-products.
-
Initial Diagnosis:
-
Co-spotting: Spot your crude product alongside the starting material on the same TLC plate. If one of the spots in your product mixture has the same Rf value as the starting material, you have identified one of the impurities.
-
Staining: Use different visualization techniques. For example, some impurities might be UV-active while others are not. Staining with potassium permanganate can reveal non-UV active impurities.
-
-
Recommended Purification Strategy: Flash Column Chromatography Flash column chromatography is the most effective method for separating compounds with different polarities, which is often the case for the by-products in aniline synthesis.
-
Choosing the Right Solvent System: The key to a successful separation is selecting an appropriate eluent. For substituted anilines, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically effective. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your product and then the more polar impurities.
-
Expert Tip: The basic nature of anilines can cause them to streak on silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.
-
Q2: I have a significant amount of a very non-polar impurity that co-elutes with my product during column chromatography. What could it be and how can I remove it?
A2: A non-polar impurity that is difficult to separate from your product could be a dehalogenated by-product or a regioisomer with a similar polarity.
-
Identification:
-
Mass Spectrometry (MS): Obtain a mass spectrum of the impure fraction. A peak corresponding to the mass of the dehalogenated product (e.g., 6-fluoro-3-methylaniline) would confirm its presence. Isomers will have the same mass as your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be very informative in identifying isomers by looking at the coupling patterns and chemical shifts of the aromatic protons and the fluorine atom.
-
-
Purification Strategy: Recrystallization If column chromatography fails to provide adequate separation, recrystallization is an excellent alternative, especially for removing isomers. The principle of recrystallization relies on the small differences in solubility between your product and the impurity in a given solvent.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurity should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Screening for Solvents: Test a range of solvents of varying polarities (e.g., hexanes, toluene, ethanol, isopropanol, or mixtures thereof).
-
Protocol: A detailed protocol for recrystallization is provided in Section IV.
-
Q3: My product seems to be degrading on the silica gel column, leading to low yields. What is happening and how can I prevent it?
A3: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds, including some anilines.
-
Cause: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze decomposition reactions.
-
Solution: Deactivated or Neutral Chromatography Media
-
Neutral Alumina: Consider using neutral alumina instead of silica gel as your stationary phase. Alumina is less acidic and is often a better choice for purifying basic compounds.
-
Deactivated Silica Gel: You can "deactivate" silica gel by pre-treating it with a solution of your eluent containing a small amount of a base like triethylamine or by using commercially available deactivated silica gel.
-
III. Frequently Asked Questions (FAQs)
Q: What is the best general-purpose method for a first-pass purification of crude this compound?
A: An acid-base extraction is an excellent initial purification step to remove neutral and acidic impurities. Since anilines are basic, they can be protonated with an acid to form a water-soluble salt.
-
Workflow:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic by adding a base (e.g., 1M NaOH) until the aniline precipitates out or can be extracted back into an organic solvent.
-
Extract the purified aniline with an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.
-
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more sensitive technique for detecting trace impurities. A single sharp peak in the chromatogram is desired.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate volatile compounds and provide their mass spectra, which is useful for identifying any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of your product and for detecting any isomeric impurities.
-
Melting Point: A sharp melting point range for a solid product is a good indicator of high purity.
IV. Detailed Experimental Protocol: Purification by Recrystallization
This protocol provides a step-by-step methodology for the purification of this compound by recrystallization, a powerful technique for removing closely related impurities like isomers.
Objective: To obtain high-purity crystalline this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture - to be determined by small-scale solubility tests)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Protocol:
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of different solvents to each test tube at room temperature to assess solubility. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that show poor solubility at room temperature. The ideal solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is the best choice.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities (e.g., dust, solid reagents), perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the product to remove any residual solvent.
-
V. Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
VI. References
-
Preparation method of 2-chloro-6-methylaniline. CN112358404A.
-
Lunn, G.; Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. John Wiley & Sons, 2012.
-
HPLC Separation of Anilines. Advanced Materials Technology. [Link]
-
Lunn, G. HPLC Methods for Pharmaceutical Analysis. John Wiley & Sons, 2005.
Sources
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 2-Chloro-6-fluoro-3-methylaniline
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 2-Chloro-6-fluoro-3-methylaniline, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. For professionals in drug development and chemical research, ensuring the purity of such intermediates is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document offers an in-depth analysis of chromatographic and spectroscopic techniques, providing not just procedural steps but also the scientific rationale behind method selection and validation, grounded in established principles and regulatory expectations.
The Imperative for Purity: Understanding the Analyte and Its Challenges
This compound is a substituted aniline derivative.[1] Its molecular structure, featuring halogen and methyl groups on the aniline ring, makes it a versatile building block in organic synthesis.[2] However, the very reactions that make it valuable can also introduce a range of process-related impurities, including isomers, starting materials, and by-products. The primary challenge in its purity analysis is to develop a method that is not only accurate and precise for the main component but also sensitive and specific enough to detect and quantify all potential impurities.
Potential Impurities in this compound Synthesis:
The purity assessment strategy must consider potential impurities arising from the synthetic route. While the specific synthesis of this compound is not detailed in the provided literature, common synthetic pathways for similar halogenated anilines often involve steps like chlorination, nitration, reduction, and diazotization.[3][4] This suggests potential impurities could include:
-
Starting Materials: Unreacted precursors.
-
Positional Isomers: Compounds with the same molecular formula but different arrangements of substituents on the aromatic ring.
-
Over- or Under-halogenated Species: Aniline rings with additional or missing chlorine/fluorine atoms.
-
By-products: Compounds formed from side reactions.
-
Degradation Products: Impurities formed during storage or processing.
A robust analytical method must be able to resolve the parent compound from all these potential contaminants.
A Comparative Overview of Core Analytical Techniques
The two primary chromatographic techniques for the purity assessment of organic intermediates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[5] Spectroscopic methods, while not typically used for primary quantification of purity, are indispensable for structural elucidation and impurity identification.[5]
| Technique | Principle | Advantages for this compound | Limitations |
| HPLC with UV Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for polar and thermally labile compounds like anilines.[6] High resolution and sensitivity. Non-destructive. | May require longer analysis times. Mobile phase selection can be complex. |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | High efficiency and speed for volatile and semi-volatile compounds.[7] GC-MS provides structural information for impurity identification.[8] | Requires the analyte to be thermally stable and volatile. Derivatization may be necessary for polar anilines, adding complexity.[6] |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Unrivaled for structural confirmation and identification of unknown impurities. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard. | Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for clear spectra. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. | Provides definitive molecular weight information. When coupled with chromatography (LC-MS, GC-MS), it is a powerful tool for impurity identification.[9] | Does not provide stereochemical information. Ionization efficiency can vary significantly between compounds. |
Workflow for Purity Assessment
A comprehensive purity assessment follows a structured workflow to ensure all aspects of the analyte's profile are understood. This involves orthogonal methods—using two different analytical techniques—to provide a high degree of confidence in the results.
Caption: General workflow for the purity assessment of a chemical intermediate.
Deep Dive: Chromatographic Methodologies
High-Performance Liquid Chromatography (HPLC)
For substituted anilines, reversed-phase HPLC is the method of choice due to its versatility and high resolving power for polar compounds.[6] The key to a successful HPLC method is the selection of an appropriate stationary phase and mobile phase to achieve optimal separation between the main peak and all potential impurities.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is a robust starting point. The nonpolar nature of the C18 stationary phase provides good retention for the aromatic aniline ring, while the polarity of the amine and halogen functional groups allows for effective elution with a polar mobile phase.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the elution of impurities with a wide range of polarities. The buffer is crucial for maintaining a consistent pH, which ensures reproducible retention times for the ionizable aniline compound.
-
Detector: A UV detector is standard for aromatic compounds. The analysis should be performed at a wavelength where the analyte and expected impurities have significant absorbance, often around 254 nm. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity analysis.
Detailed Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC)
GC is a powerful alternative, especially when coupled with a mass spectrometer (GC-MS), which provides invaluable structural information about separated peaks.[7] The primary consideration for GC analysis of anilines is their thermal stability and potential for peak tailing due to the polar amine group.
Causality Behind Experimental Choices:
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good choice. This provides a good balance of interactions for separating isomers and related substances.
-
Injection: A split injection is used to prevent column overloading. The inlet temperature must be high enough to ensure rapid vaporization but not so high as to cause degradation of the analyte.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For impurity identification, a Mass Spectrometer (MS) is the gold standard.[8]
Detailed Experimental Protocol: GC-MS Method
-
Instrumentation: GC system with a split/splitless inlet and a mass spectrometer detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
The Cornerstone of Trust: Analytical Method Validation
An analytical method is only reliable if it has been properly validated.[10] Validation demonstrates that the method is suitable for its intended purpose.[11] The validation process must follow the guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2).[11]
Caption: Key validation parameters according to ICH Q2(R2) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These are critical for impurity analysis.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
Primary Purity Method: A validated reversed-phase HPLC method with PDA detection should be the primary method for quantitative purity determination. Its ability to handle polar, non-volatile compounds makes it inherently more suitable for aniline derivatives than GC.[12]
-
Orthogonal Method: A GC-MS method should be developed and validated as an orthogonal technique. It is particularly valuable for detecting any volatile impurities that may not be well-retained by HPLC and for providing definitive mass-based identification of unknown peaks. The comparison of results from both HPLC and GC provides the highest level of confidence in the purity value.[9]
-
Structural Confirmation: NMR and high-resolution MS should be used to confirm the identity of the main component and to elucidate the structure of any significant impurities that are detected by the chromatographic methods.
By employing this combination of orthogonal chromatographic techniques, supported by powerful spectroscopic methods and underpinned by a rigorous validation strategy compliant with ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream processes and final products.
References
-
PubChem. (n.d.). 2-Chloro-6-methylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Jones, D. D., Basilio, C. M., & Jones, A. L. (2009). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
JETIR. (2019). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
ResearchGate. (2026). A brief review on aniline and its derivatives. Retrieved from [Link]
-
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 1. punagri.com [punagri.com]
- 2. chemimpex.com [chemimpex.com]
- 3. guidechem.com [guidechem.com]
- 4. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
A Tale of Two Halogens: A Comparative Guide to 2-Chloro-6-fluoro-3-methylaniline and 2,6-dichloro-3-methylaniline in Synthetic Chemistry
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of appropriately substituted building blocks is paramount to achieving desired molecular architectures and biological activities. Among the vast arsenal of synthetic intermediates, halogenated anilines serve as versatile precursors. This guide provides an in-depth technical comparison of two closely related yet distinct aniline derivatives: 2-Chloro-6-fluoro-3-methylaniline and 2,6-dichloro-3-methylaniline. We will explore their synthesis, comparative reactivity, and applications, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Introduction: Structure, Properties, and Synthetic Potential
This compound and 2,6-dichloro-3-methylaniline share a common 3-methylaniline core, with di-substitution at the 2- and 6-positions of the aromatic ring. The critical difference lies in the presence of a fluorine atom in the former and a chlorine atom in the latter at the 6-position. This seemingly subtle variation has profound implications for the electronic properties, steric environment, and, consequently, the chemical reactivity of these molecules.
| Property | This compound | 2,6-dichloro-3-methylaniline |
|---|---|---|
| Molecular Formula | C₇H₇ClFN | C₇H₇Cl₂N |
| Molecular Weight | 160.59 g/mol | 176.04 g/mol[1] |
| Appearance | Not widely documented, likely a liquid or low-melting solid | White to light yellow crystalline solid[2] |
| Key Applications | Intermediate for pharmaceuticals and agrochemicals (inferred) | Intermediate for pharmaceuticals, agrochemicals, and dyes[2] |
The strategic placement of halogen atoms in these anilines offers multiple avenues for synthetic diversification. The amino group can undergo a wide range of transformations, including acylation, alkylation, and diazotization, while the halogen substituents can participate in various cross-coupling reactions, serving as handles for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Synthesis of the Anilines: A Comparative Overview
The synthetic accessibility of a building block is a crucial factor in its practical application. While numerous methods exist for the synthesis of substituted anilines, the routes to our two target molecules differ in their specifics.
Synthesis of 2,6-dichloro-3-methylaniline
A common laboratory-scale synthesis of 2,6-dichloro-3-methylaniline involves the direct chlorination of 3-methylaniline. However, controlling the regioselectivity of this reaction can be challenging. A more controlled, multi-step synthesis has been reported, starting from 3-methylaniline.[3] This process involves N-acetylation to protect the amino group, followed by chlorosulfonation and amination. The resulting sulfonamide is then deacetylated, chlorinated, and hydrolyzed to yield the desired product with a total molar yield of 60.8%.[3]
Synthesis of this compound
Comparative Reactivity: The Influence of Fluorine vs. Chlorine
The differing electronic and steric properties of fluorine and chlorine are at the heart of the reactivity differences between these two anilines.
Nucleophilicity of the Amino Group
The nucleophilicity of the aniline nitrogen is a key determinant of its reactivity in reactions such as N-acylation and N-alkylation. Both fluorine and chlorine are electron-withdrawing groups, which decrease the electron density on the aniline nitrogen, thereby reducing its basicity and nucleophilicity compared to unsubstituted aniline.
Fluorine is more electronegative than chlorine and thus exerts a stronger electron-withdrawing inductive effect (-I). However, fluorine can also act as a weak π-donor through resonance (+R), while chlorine's π-donation is less significant. The overall electronic effect on the amino group is a balance of these opposing forces. In many cases, the strong inductive effect of fluorine dominates, making the amino group of this compound likely less nucleophilic than that of 2,6-dichloro-3-methylaniline.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools for forming C-N and C-C bonds. The reactivity of the C-X bond (where X is a halogen) in the oxidative addition step of the catalytic cycle is crucial and generally follows the trend C-I > C-Br > C-Cl > C-F.
This trend suggests that the C-Cl bonds in both molecules will be less reactive than corresponding C-Br or C-I bonds. However, the C-F bond is significantly stronger and generally unreactive under standard palladium-catalyzed cross-coupling conditions. This presents a key strategic difference:
-
2,6-dichloro-3-methylaniline: Both chlorine atoms are potential sites for cross-coupling. Selective mono-functionalization can be challenging and may require careful control of reaction conditions.
-
This compound: The C-Cl bond is the primary site for cross-coupling, while the C-F bond is expected to remain intact. This offers a significant advantage for regioselective functionalization.
This differential reactivity allows for sequential cross-coupling strategies with this compound, where the C-Cl bond is first functionalized, and the C-F bond could potentially be activated under more forcing conditions or with specialized catalyst systems if desired.
Applications in Drug Discovery and Agrochemicals
Both this compound and 2,6-dichloro-3-methylaniline are valuable intermediates in the synthesis of biologically active molecules.
-
2,6-dichloro-3-methylaniline is a known building block for various pharmaceuticals and agrochemicals.[2] Its structural motif is found in a range of compounds with diverse biological activities.
-
While direct applications of This compound are less documented, the utility of related compounds is well-established. For instance, the structurally similar 2-chloro-6-methylaniline is a key intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib , used in the treatment of chronic myeloid leukemia.[5] The introduction of a fluorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability and binding affinity. Therefore, this compound represents a promising, yet likely under-explored, building block for the development of novel kinase inhibitors and other therapeutic agents.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
The following protocol for a Buchwald-Hartwig amination of a related chloroaniline provides a starting point for reactions with our target molecules.
Reaction: Palladium-catalyzed amination of an aryl chloride with a primary amine.
Materials:
-
2,6-dichloro-3-methylaniline (or this compound)
-
Primary amine (e.g., n-hexylamine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 2,6-dichloro-3-methylaniline (1.0 mmol) and toluene (5 mL).
-
Add the primary amine (1.2 mmol) and stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Considerations for this compound:
Given the expected lower nucleophilicity of the amino group and potentially different electronic effects on the aryl chloride, optimization of the reaction conditions may be necessary. This could include screening different ligands, bases, and reaction temperatures to achieve optimal yields. The inherent regioselectivity due to the inertness of the C-F bond is a significant advantage.
Conclusion
This compound and 2,6-dichloro-3-methylaniline, while structurally similar, offer distinct advantages and challenges in synthetic applications. The dichloro- derivative is a more established building block with two reactive sites for cross-coupling, which can be both an opportunity and a challenge for selective functionalization. The chloro-fluoro- analog, on the other hand, presents an attractive platform for regioselective synthesis due to the differential reactivity of the C-Cl and C-F bonds. The stronger electron-withdrawing nature of the fluorine atom may also modulate the reactivity of the aniline nitrogen.
The choice between these two intermediates will ultimately depend on the specific synthetic strategy and the desired properties of the target molecule. As the demand for novel, highly functionalized molecules in drug discovery and materials science continues to grow, a thorough understanding of the subtle yet significant differences between such building blocks is essential for the modern synthetic chemist.
References
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Chloro-6-fluoro-3-methylaniline Isomers
Introduction: The Critical Role of Isomer Identification
In the realms of pharmaceutical development and materials science, the precise structural characterization of molecular compounds is not merely an academic exercise; it is a cornerstone of safety, efficacy, and innovation. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a core structure—can exhibit vastly different biological activities, toxicological profiles, and material properties. 2-Chloro-6-fluoro-3-methylaniline (Figure 1, Compound A) is a versatile substituted aniline, a class of compounds frequently used as building blocks in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] The potential for multiple positional isomers during its synthesis necessitates robust analytical methodologies to ensure the correct isomer is carried forward, preventing costly downstream failures and ensuring regulatory compliance.
This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate this compound from its key positional isomers. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal links between molecular structure and spectral output.
Isomers Under Investigation
For this guide, we will focus on this compound and three of its logical positional isomers, all with the molecular formula C₇H₇ClFN. The subtle shifts in substituent positions create unique electronic environments that serve as fingerprints for spectroscopic identification.
Figure 1: Structures of this compound and selected positional isomers.
Analytical Workflow: A Self-Validating System
A robust analytical strategy does not rely on a single technique but integrates multiple spectroscopic methods to provide orthogonal data, creating a self-validating system for structural confirmation. The workflow below illustrates this integrated approach.
Figure 2: Integrated workflow for comprehensive isomer characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For fluorinated compounds, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the aniline sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for improving the resolution of N-H proton signals.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ is often used, or spectra are referenced to the solvent lock frequency.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Rationale: This experiment identifies the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (spin-spin coupling), which reveals adjacent protons.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Rationale: This provides the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents (Cl, F, NH₂, CH₃).
-
-
¹⁹F NMR Acquisition:
-
2D NMR (COSY & HSQC/HMBC):
-
If ambiguity remains, acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation).
-
Rationale: These experiments establish direct (HSQC) and long-range (HMBC) bond connectivities, effectively mapping the entire molecular structure.
-
Comparative NMR Data (Predicted)
The key to differentiating the isomers lies in the distinct chemical shifts and coupling patterns arising from the unique positions of the substituents.
Table 1: Predicted Key Distinguishing Features in NMR Spectra
| Feature | Compound A (2-Cl, 6-F) | Compound B (4-Cl, 2-F) | Compound C (5-Cl, 2-F) | Compound D (2-Cl, 4-F) |
| Aromatic ¹H Signals | 2 signals (2 doublets) | 2 signals (2 singlets) | 2 signals (2 singlets) | 2 signals (2 singlets) |
| Aromatic ¹H Splitting | J(H-H) coupling | No J(H-H) coupling | No J(H-H) coupling | No J(H-H) coupling |
| ¹⁹F Chemical Shift (δ) | Highly distinct due to ortho-Cl and ortho-NH₂ | Different shift due to ortho-NH₂ and meta-Cl | Different shift due to ortho-NH₂ and para-Cl | Different shift due to ortho-Cl and meta-NH₂ |
| ¹⁹F Coupling | Shows coupling to adjacent aromatic proton (³JHF) | Shows coupling to adjacent aromatic proton (³JHF) | Shows coupling to adjacent aromatic proton (³JHF) | Shows coupling to adjacent aromatic proton (³JHF) |
| CH₃ ¹H Signal | Singlet | Singlet, potentially different δ due to proximity to F vs Cl | Singlet, potentially different δ | Singlet |
| NH₂ ¹H Signal | Broad singlet | Broad singlet | Broad singlet | Broad singlet |
Expert Analysis & Causality:
-
¹H NMR: The most telling difference is in the aromatic region. Compound A is the only isomer with two adjacent aromatic protons, which will appear as a pair of doublets due to spin-spin coupling (³JH-H ≈ 7-9 Hz). In contrast, the aromatic protons in Compounds B, C, and D are isolated from each other by substituents and will thus appear as singlets (or very finely split multiplets due to long-range coupling with F or CH₃).
-
¹⁹F NMR: The chemical shift of the fluorine atom is exquisitely sensitive to its neighbors. The electron-withdrawing/donating properties and steric effects of the groups in the ortho, meta, and para positions create a unique electronic environment and thus a unique chemical shift for the fluorine in each isomer.[5][6] Furthermore, the coupling constant between fluorine and the adjacent aromatic proton (³JHF) will be observable and characteristic.
-
¹³C NMR: The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF ≈ 240-280 Hz), which is a definitive marker. The chemical shift of this carbon, as well as the others in the ring, will differ predictably for each isomer based on substituent effects.
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While all four isomers share the same functional groups, the positions of these groups influence the bond strengths and vibrational frequencies, leading to subtle but measurable differences in their spectra.[7][8]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative IR Data (Predicted)
Table 2: Predicted Key Distinguishing Frequencies in IR Spectra (cm⁻¹)
| Vibrational Mode | General Range (cm⁻¹) | Expected Differences Among Isomers |
| N-H Stretch (Amine) | 3300 - 3500 | Two bands (asymmetric & symmetric). Position can be subtly affected by intramolecular hydrogen bonding with adjacent F or Cl. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Minor shifts expected based on substitution pattern. |
| C-H Stretch (Methyl) | 2850 - 3000 | Should be relatively consistent across isomers. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Pattern of overtone/combination bands in the 1600-2000 cm⁻¹ region can sometimes be diagnostic of substitution patterns. |
| C-N Stretch | 1250 - 1350 | Frequency will be sensitive to the electronic effects of the halogen substituents. |
| C-F Stretch | 1000 - 1400 | Strong, characteristic band. Its exact position will vary slightly between isomers. |
| C-Cl Stretch | 600 - 800 | A strong band whose position is influenced by neighboring groups. |
| C-H Out-of-Plane Bend | 700 - 900 | This region is often highly characteristic of the aromatic substitution pattern. The number and position of adjacent free hydrogens on the ring dictate the bending frequencies. |
Expert Analysis & Causality:
The "fingerprint region" (below 1500 cm⁻¹) is where the most significant differences will be observed. The C-H out-of-plane bending vibrations are particularly diagnostic. For example, an isolated aromatic hydrogen (as in isomers B, C, and D) will have a different bending frequency than two adjacent hydrogens (as in isomer A). The C-F and C-Cl stretching frequencies will also be unique for each isomer due to the different electronic environments. While IR alone may not be sufficient for unambiguous identification, it provides excellent corroborating evidence when used in conjunction with NMR and MS.[9]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing sample purity.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The instrument uses a heated column to separate compounds based on their boiling points and interactions with the column's stationary phase. Isomers will often have slightly different retention times.
-
Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common, high-energy method that causes reproducible fragmentation.
-
Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Comparative MS Data (Predicted)
All four isomers will have the same molecular ion peak (M⁺) corresponding to the mass of C₇H₇ClFN. The key to differentiation lies in the relative abundances of the fragment ions.
Table 3: Predicted Key Fragmentation Pathways in EI-Mass Spectrometry
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) & Predicted Pathways |
| All Isomers | 175/177 (due to ³⁵Cl/³⁷Cl isotopes) | [M-CH₃]⁺: Loss of the methyl group. [M-Cl]⁺: Loss of a chlorine radical. [M-HCN]⁺: Characteristic loss from anilines. |
| Compound A (2-Cl, 6-F) | 175/177 | Potential for loss of HCl or HF through ortho-effects involving the amine and methyl groups. |
| Compound B (4-Cl, 2-F) | 175/177 | Fragmentation influenced by the para-relationship of Cl and NH₂. |
| Compound C (5-Cl, 2-F) | 175/177 | Fragmentation influenced by the meta-relationship of Cl and NH₂. |
| Compound D (2-Cl, 4-F) | 175/177 | Fragmentation influenced by the ortho-Cl and para-F relationship. |
Expert Analysis & Causality:
The fragmentation of anilines is a well-understood process.[10] The initial molecular ion will show a characteristic 3:1 isotopic pattern for the M⁺ and M+2 peaks, confirming the presence of one chlorine atom. While many fragments will be common to all isomers, the probability of certain fragmentation pathways can be influenced by the substituent positions. For instance, "ortho-effects," where adjacent substituents interact during fragmentation, can lead to unique daughter ions or enhance the abundance of certain fragments. The relative abundance of fragments like [M-Cl]⁺ versus [M-F]⁺ can also provide clues to the structure. Although these differences can be subtle, a comparison of the full fragmentation patterns against a reference spectrum provides a high degree of confidence in the identification.
Conclusion
The unambiguous identification of this compound from its positional isomers is a tractable analytical challenge when a multi-technique, logical approach is employed.
-
NMR spectroscopy stands as the definitive tool , with ¹H and ¹⁹F NMR providing the most direct and unambiguous evidence of substituent placement through chemical shifts and spin-spin coupling patterns.
-
FT-IR spectroscopy offers valuable corroborating data , particularly through the unique patterns in the fingerprint region that are sensitive to the aromatic substitution pattern.
-
Mass spectrometry confirms the molecular weight and elemental composition (Cl) and can reveal subtle differences in fragmentation patterns that support structural assignment.
By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can create a self-validating system, ensuring the structural integrity of their compounds and the reliability of their scientific outcomes.
References
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PubChem. (n.d.). 2-Chloro-6-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Aniline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, C., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. ACS Publications. Retrieved from [Link]
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Borysov, S. S., et al. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). Analyst, 147(24), 5737-5745. RSC Publishing. Retrieved from [Link]
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Stejskal, J., et al. (1998). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Journal of Polymer Science Part A: Polymer Chemistry, 36(17), 3145-3153. Retrieved from [Link]
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Kydd, R. A., & Krueger, P. J. (1978). The far-infrared vapor phase spectra of some halosubstituted anilines. Journal of Molecular Spectroscopy, 72(1), 280-291. Retrieved from [Link]
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Shchukina, D., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(1), 133-143. RSC Publishing. Retrieved from [Link]
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Zhang, C., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed, National Library of Medicine. Retrieved from [Link]
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Loru, D., et al. (1999). Structure, Dynamics, and Spectroscopy of Aniline-(Argon)n Clusters. 1. Experimental Spectra and Interpretation for n = 1−6. The Journal of Physical Chemistry A, 103(32), 6377-6389. Retrieved from [Link]
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Fulara, J., & Krełowski, J. (2013). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 240-244. Retrieved from [Link]
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Bagno, A., et al. (2007). Computational 19F NMR. 1. General features. Magnetic Resonance in Chemistry, 45(11), 933-941. Retrieved from [Link]
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Dorgerloh, U., et al. (2005). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 85(12-13), 843-855. Retrieved from [Link]
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Supporting Information for: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Retrieved from [Link]
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Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
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JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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The Strategic Advantage of Fluorination: A Comparative Guide to the Applications of 2-Chloro-6-fluoro-3-methylaniline in Pharmaceutical Synthesis
For the discerning researcher and drug development professional, the selection of starting materials is a critical decision that profoundly impacts the efficiency of a synthetic route and the ultimate efficacy of the target molecule. This guide provides an in-depth technical analysis of 2-Chloro-6-fluoro-3-methylaniline, a valuable and increasingly utilized building block in the synthesis of complex pharmaceuticals. We will explore the strategic advantages conferred by its unique substitution pattern and compare its utility against non-fluorinated analogs, supported by established principles in medicinal chemistry and synthetic protocols.
The Significance of Fluorine in Drug Design: More Than Just a Halogen Swap
The deliberate incorporation of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[1] The presence of a fluorine atom, as seen in this compound, can impart several beneficial properties to the final active pharmaceutical ingredient (API).[1] These include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug, leading to improved bioavailability and potentially less frequent dosing.[1][2]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.[1]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which can in turn affect its solubility, membrane permeability, and overall pharmacokinetic profile.[1]
The strategic placement of a fluorine atom at the 6-position in the aniline ring, ortho to the amino group, in this compound also influences the reactivity of the molecule in subsequent synthetic steps.
Comparative Synthesis of Fluorinated vs. Non-Fluorinated Anilines
For instance, a common route to 2-chloro-6-fluoroaniline involves a multi-step sequence starting from 2-fluoroaniline, which includes acetylation, sulfonylation, aminolysis, deacetylation, and chlorination.[3] This route is often criticized for its use of harsh reagents like chlorosulfonic acid and for suffering from low overall yields.[3]
In contrast, the synthesis of the non-fluorinated analog, 2-chloro-6-methylaniline, can be achieved through various methods, including the reduction of 2-chloro-6-nitrotoluene or a one-pot reaction from 3-chloro-5-methyl-4-nitroaniline with reported yields exceeding 80%.[4]
Table 1: Comparison of Synthetic Strategies for Fluorinated and Non-Fluorinated Anilines
| Feature | 2-Chloro-6-fluoroaniline Synthesis (Representative) | 2-Chloro-6-methylaniline Synthesis (Representative) |
| Starting Material | 2-Fluoroaniline | 3-Chloro-5-methyl-4-nitroaniline |
| Key Steps | Multi-step: Acetylation, Sulfonylation, Aminolysis, Deacetylation, Chlorination | One-pot: Diazotization, Reduction |
| Reagents of Note | Chlorosulfonic Acid | Sodium Nitrite, Hypophosphorous Acid, Iron Powder |
| Reported Yield | Generally lower | >80% |
| Challenges | Use of harsh reagents, multiple steps | Potential for side reactions if not carefully controlled |
The greater synthetic effort required to produce the fluorinated aniline suggests that the benefits it confers to the final product are significant enough to justify the more complex and costly manufacturing process.
Application in Pharmaceutical Synthesis: A Case Study in Amide Bond Formation
A frequent and critical transformation involving anilines in pharmaceutical synthesis is their acylation to form an amide bond. This amide linkage is a cornerstone of many drug molecules. Below is a detailed, self-validating protocol for the N-acylation of this compound with a generic acyl chloride, a common step in the synthesis of various kinase inhibitors and other complex molecules.
Experimental Protocol: N-Acylation of this compound
Objective: To synthesize N-(2-chloro-6-fluoro-3-methylphenyl)acetamide as a representative example of a crucial amide bond-forming reaction.
Materials:
-
This compound
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 62.7 mmol) in anhydrous dichloromethane (100 mL).
-
Base Addition: Add triethylamine (13.1 mL, 94.1 mmol) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add acetyl chloride (5.4 mL, 75.2 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by slowly adding water (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-(2-chloro-6-fluoro-3-methylphenyl)acetamide.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent is crucial as acetyl chloride is highly reactive towards water.
-
Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.
-
The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Logical Workflow for Pharmaceutical Intermediate Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate, highlighting the role of this compound.
Caption: A generalized workflow for the synthesis of an API using this compound.
Conclusion
This compound represents a strategic choice for the synthesis of advanced pharmaceutical intermediates. While its own synthesis may be more demanding than its non-fluorinated counterparts, the incorporation of a fluorine atom at the 6-position offers significant advantages in terms of the metabolic stability, binding affinity, and overall pharmacokinetic profile of the final drug product. The provided protocol for N-acylation serves as a robust template for a key transformation in many synthetic routes. For researchers and drug development professionals, understanding the inherent benefits of fluorinated building blocks like this compound is paramount in the design and execution of efficient and effective synthetic strategies for next-generation therapeutics.
References
- CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google P
- CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google P
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-
Synthesis of 2,6-dichloro-3-methylaniline - ResearchGate. [Link]
- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google P
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Fluorine in Medicinal Chemistry: A Review of Anticancer Agents - ResearchGate. [Link]
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Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. [Link]
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2-Fluoro-6-methylaniline | C7H8FN | CID 14155411 - PubChem. [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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3-Chloroaniline | C6H6ClN | CID 7932 - PubChem. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Buchwald-Hartwig Amination of 2-Chloro-6-fluoro-3-methylaniline
Introduction: The Significance of N-Arylated 2-Chloro-6-fluoro-3-methylaniline
In the landscape of modern drug discovery and development, the synthesis of complex aryl amines is a cornerstone. Among these, N-arylated derivatives of this compound represent a class of scaffolds with significant potential in medicinal chemistry. The unique substitution pattern of this aniline—featuring both steric hindrance from the ortho-methyl and chloro groups and electronic deactivation from the fluoro and chloro substituents—imparts valuable properties to potential drug candidates, such as improved metabolic stability and modulation of physicochemical properties. However, these same features present considerable challenges for its synthetic elaboration, particularly via one of the most powerful C-N bond-forming reactions: the Buchwald-Hartwig amination. This guide provides a comparative study of catalyst systems for this challenging transformation, offering insights into catalyst selection and a detailed experimental protocol to aid researchers in this field.
The Challenge: Steric Hindrance and Electronic Deactivation
The successful Buchwald-Hartwig amination of this compound is hampered by two primary factors:
-
Steric Hindrance: The presence of two ortho-substituents (chloro and methyl) sterically encumbers the nitrogen atom. This hindrance can impede the approach of the amine to the palladium center in the catalytic cycle, slowing down the crucial ligand exchange and reductive elimination steps.
-
Electronic Deactivation: The electron-withdrawing nature of the fluorine and chlorine atoms reduces the nucleophilicity of the aniline nitrogen. This makes the initial coordination to the palladium complex and subsequent deprotonation more difficult, thereby increasing the activation barrier for the reaction.
Overcoming these challenges necessitates the use of highly active and specialized catalyst systems, typically composed of a palladium precursor and a bulky, electron-rich ligand.
Comparative Analysis of Catalyst Systems
The choice of ligand is paramount in overcoming the steric and electronic hurdles presented by this compound. Below is a comparative analysis of catalyst systems that have proven effective for the amination of similarly challenging substrates, such as di-ortho-substituted aryl chlorides.
| Catalyst System | Ligand Type & Rationale | Typical Reaction Conditions | Performance Insights & Limitations |
| System 1: Buchwald Biarylphosphines | Ligand: XPhos or RuPhos. These are bulky, electron-rich monophosphine ligands designed to promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of unreactive aryl chlorides. The steric bulk also facilitates the final reductive elimination step. | Pd Precursor: Pd₂(dba)₃ or Pd(OAc)₂Base: NaOtBu or K₃PO₄Solvent: Toluene or DioxaneTemp: 80-110 °C | High yields are often achieved for a broad range of substrates, including sterically hindered ones. The use of preformed palladacycle precatalysts (e.g., XPhos Pd G3) can lead to more reproducible results and milder reaction conditions.[1] However, the cost of these specialized ligands can be a consideration for large-scale synthesis. |
| System 2: Josiphos-type Ligands | Ligand: (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-tBu). These ferrocene-based diphosphine ligands possess a unique combination of steric bulk and electron-donating properties, enabling high catalytic activity for challenging C-N couplings. | Pd Precursor: Pd(OAc)₂Base: NaOtBuSolvent: Toluene or DMETemp: 80-100 °C | Excellent for sterically demanding couplings , including the amination of aryl chlorides with primary amines.[2] The rigid ferrocene backbone provides stability to the catalytic species. The synthesis of these ligands can be complex, and they are often used for specific, challenging applications. |
| System 3: N-Heterocyclic Carbenes (NHCs) | Ligand: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene). NHCs are strong σ-donors that form very stable bonds with palladium, leading to robust catalysts that can overcome the challenges of coupling unreactive aryl chlorides. | Pd Precursor: [Pd(allyl)Cl]₂ or Pd(OAc)₂Base: NaOtBu or K₂CO₃Solvent: Toluene or DioxaneTemp: 100-120 °C | High thermal stability makes them suitable for reactions requiring elevated temperatures. They have shown good performance in the amination of sterically hindered aryl chlorides. The synthesis of the NHC precursor imidazolium salts is an additional step to consider. |
Mechanistic Insights: The Role of the Catalyst
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. The ligand plays a critical role in each step of this cycle. For a challenging substrate like this compound, the ligand must:
-
Promote Oxidative Addition: The electron-rich nature of the ligand facilitates the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step for aryl chlorides.
-
Facilitate Amine Coordination and Deprotonation: The ligand's steric bulk can influence the geometry of the palladium complex, creating a binding site for the aniline.
-
Accelerate Reductive Elimination: A bulky ligand promotes the final C-N bond-forming reductive elimination step, regenerating the active Pd(0) catalyst.
Sources
A Strategic Evaluation: The Cost-Effectiveness of 2-Chloro-6-fluoro-3-methylaniline in Advanced Pharmaceutical Synthesis
For researchers and process chemists in drug development, the selection of a starting material is a critical decision point, balancing upfront cost against downstream efficiency, yield, and ultimately, the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical evaluation of 2-Chloro-6-fluoro-3-methylaniline (CAS 886501-03-7), a highly functionalized intermediate, assessing its cost-effectiveness in the context of synthesizing novel kinase inhibitors.
We will dissect a patented synthetic pathway where this aniline is a key building block for substituted aminopurine compounds, which have shown potential in treating cancers like melanoma.[1][2] By comparing this route to a plausible alternative using a structurally similar starting material, 2,6-difluoro-3-methylaniline, this guide will provide the data and expert insights necessary to make informed strategic decisions in complex synthetic campaigns.
Section 1: Profile of this compound
This compound is a substituted aniline featuring a unique halogenation pattern. The presence of both chlorine and fluorine atoms, along with a methyl group, offers multiple strategic advantages in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a potential vector for further chemical modification or can influence the electronic properties of the aromatic ring.
Physicochemical Properties:
| Property | Value |
| CAS Number | 886501-03-7 |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol [3] |
| Appearance | Yellow oil[1] |
Safety & Handling:
As with all halogenated aromatic amines, this compound requires careful handling. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.
-
Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating aerosols. Store in a cool, dark place under an inert atmosphere.[4]
Section 2: Synthesis of a Key Aminopurine Precursor
A critical application of this compound is in the synthesis of aminopurine compounds investigated as kinase inhibitors for cancer therapy.[2][5] A key step in this process is the formation of a thiourea derivative, which serves as the direct precursor for cyclization into the diaminopurine core.
Method A: The this compound Pathway
This protocol is adapted from methodologies described in patent literature for the synthesis of novel therapeutics.[5]
Experimental Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend this compound (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and water (1:2 ratio).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Base Addition: Add a solution of sodium hydroxide (NaOH, 6.0 eq) to the mixture while stirring. The use of a strong base is essential to deprotonate the aniline nitrogen, increasing its nucleophilicity for the subsequent reaction.
-
Thiophosgene Addition: Slowly add thiophosgene (SCCl₂, 3.0 eq) dropwise to the cooled, stirring mixture. Thiophosgene is highly reactive and toxic, and its slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 16 hours to ensure complete conversion.
-
Workup: Upon completion, filter the mixture to remove any inorganic salts. Transfer the filtrate to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude isothiocyanate product. This intermediate is often used directly in the next step without further purification.
Caption: Workflow for the synthesis of the isothiocyanate precursor from this compound.
Section 3: Comparative Analysis with an Alternative
To properly evaluate cost-effectiveness, we must compare Method A with a viable alternative. A logical choice is 2,6-difluoro-3-methylaniline . This compound replaces the chlorine atom with a second fluorine, a common bioisosteric substitution in drug design. This change allows us to assess how a seemingly minor structural modification impacts the entire synthetic and economic calculus.
Method B: The 2,6-Difluoro-3-methylaniline Pathway (Hypothetical)
This protocol is a chemically sound, projected pathway based on the known reactivity of fluorinated anilines.
Experimental Protocol:
-
Reaction Setup: The initial setup would be identical to Method A, suspending 2,6-difluoro-3-methylaniline (1.0 eq) in DCM/water.
-
Cooling & Base Addition: The process of cooling to 0°C and adding NaOH (6.0 eq) remains the same.
-
Thiophosgene Addition: Thiophosgene (3.0 eq) is added dropwise.
-
Scientific Rationale: The electron-withdrawing nature of the two fluorine atoms makes the aniline nitrogen in the difluoro- starting material significantly less nucleophilic than in the chloro-fluoro- analogue. This reduced reactivity may lead to a slower reaction rate.
-
-
Reaction: To compensate for the lower reactivity, the reaction may require a longer duration (e.g., 24-36 hours) or gentle heating (e.g., 40°C) to achieve a comparable conversion rate. This introduces an additional energy cost and potentially increases the risk of side product formation.
-
Workup & Purification: The workup procedure would be identical. However, the polarity difference between the target isothiocyanates might necessitate adjustments to the purification solvent system if chromatography were required.
Caption: Projected workflow for the synthesis using 2,6-difluoro-3-methylaniline, noting modified reaction conditions.
Section 4: Head-to-Head Cost-Effectiveness Evaluation
The true cost-effectiveness extends beyond the price-per-kilogram of the starting material. It encompasses raw material costs, process efficiency, yield, and downstream considerations.
Table 1: Raw Material Cost Analysis (Estimated)
| Component | Method A: 2-Chloro-6-fluoro | Method B: 2,6-Difluoro | Rationale |
| Starting Aniline | High | Moderate-High | The synthesis of the chloro-fluoro-aniline is often more complex, leading to a higher market price. |
| Thiophosgene | Same | Same | Reagent stoichiometry is identical. |
| Sodium Hydroxide | Same | Same | Reagent stoichiometry is identical. |
| Solvents (DCM) | Same | Same | Solvent volumes are comparable. |
| Estimated Total Cost | Higher | Lower | Primarily driven by the cost of the starting aniline. |
Table 2: Process Efficiency & Yield Comparison
| Parameter | Method A: 2-Chloro-6-fluoro | Method B: 2,6-Difluoro | Justification |
| Reported/Expected Yield | ~46% (for aniline synth)[1] | Potentially Lower | The reduced nucleophilicity of the difluoro-aniline may lead to incomplete conversion and lower yield. |
| Reaction Time | 16 hours | 24-36 hours (projected) | Slower kinetics due to electronic effects. |
| Energy Input | Room Temperature | Room Temp or 40°C (projected) | Potential need for heating adds to operational costs. |
| Purification Complexity | Moderate | Moderate to High | Slower, less clean reactions often require more intensive purification (e.g., column chromatography), increasing solvent use and time. |
| Overall Process Efficiency | Higher | Lower | Faster reaction time and potentially cleaner conversion lead to better process efficiency. |
Table 3: Calculated Cost-per-Gram of Product (Projected)
This table synthesizes the data from the previous tables into a single, decisive metric.
| Metric | Method A: 2-Chloro-6-fluoro | Method B: 2,6-Difluoro | Conclusion |
| Upfront Material Cost | High | Lower | Method B is cheaper on paper. |
| Throughput (Yield/Time) | Higher | Lower | Method A produces more material in less time. |
| Operational Cost (Energy/Solvents) | Lower | Higher | Method B requires more energy and potentially more purification solvents. |
| Projected Final Cost-per-Gram | Potentially Lower | Potentially Higher | Despite the higher initial cost, the superior efficiency and yield of Method A can result in a more cost-effective synthesis overall. |
Conclusion & Recommendations
While a superficial analysis of supplier price lists might favor 2,6-difluoro-3-methylaniline due to a lower initial purchase price, a comprehensive process evaluation reveals a more nuanced reality. The This compound pathway (Method A), despite its higher upfront cost, demonstrates superior cost-effectiveness when factoring in reaction kinetics, yield, and throughput.
Key Takeaways for R&D Professionals:
-
Look Beyond the Bottle Price: True cost is a function of the entire process. A more expensive starting material that saves a full day of reaction time and simplifies purification is often the more economical choice at scale.
-
Electronic Effects Matter: The choice between a chlorine and a fluorine substituent is not trivial. In this case, the less electron-withdrawing nature of chlorine compared to fluorine results in a more reactive (and thus more efficient) starting material for this specific transformation.
-
Factor in Downstream Value: The unique properties conferred by the chloro-fluoro substitution pattern may lead to an API with superior biological activity, selectivity, or pharmacokinetic properties. This potential for a more valuable final product can heavily justify the selection of a more specialized building block.
Ultimately, this compound represents a strategic investment. For research programs targeting novel kinase inhibitors where efficiency and a clear synthetic path are paramount, its higher initial cost is frequently offset by significant savings in process time, resource utilization, and a potentially higher quality final product.
References
- WO2016057370A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith.
- AU2015328414B2 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith.
- CA2963639A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith.
-
Chemsrc . 2-Chloro-6-methylaniline | CAS#:87-63-8. [Link]
-
ZHEJIANG LOOKCHEM CO.,LTD . This compound, CasNo.886501-03-7. [Link]
-
PubChemLite . This compound (C7H7ClFN). [Link]
Sources
- 1. AU2015328414B2 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 2. CA2963639A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 3. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]
- 4. combi-blocks.com [combi-blocks.com]
- 5. WO2016057370A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-6-fluoro-3-methylaniline
A Senior Application Scientist's Guide to Handling 2-Chloro-6-methylaniline
Important Advisory: This guide has been developed based on safety data for 2-Chloro-6-methylaniline (CAS No. 87-63-8) . The user's original query was for 2-Chloro-6-fluoro-3-methylaniline, for which specific safety data sheets were not immediately available in the provided resources. Due to the significant impact that fluorination can have on a molecule's reactivity and toxicology, this guide must not be used as a direct substitute for the specific Safety Data Sheet (SDS) for this compound. Researchers must obtain and meticulously follow the SDS for the exact chemical they are handling. This document serves as an in-depth procedural example, demonstrating the level of rigor required for handling hazardous aniline compounds.
Hazard Triage: Understanding the Adversary
Before any container is opened, a thorough understanding of the risks associated with 2-Chloro-6-methylaniline is non-negotiable. This compound is not a benign laboratory reagent; it is a multi-faceted hazard that demands respect and meticulous control measures. It is classified as a hazardous substance under OSHA 29 CFR 1910.1200.[1]
The primary dangers stem from its toxicity and irritant properties. It is harmful if swallowed, inhaled, or if it comes into contact with the skin.[2] The material causes significant skin and eye irritation, and may also irritate the respiratory system.[2][3] A particularly insidious risk associated with arylamines is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[1]
Table 1: GHS Hazard Classification for 2-Chloro-6-methylaniline
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
The Hierarchy of Controls: A Non-Negotiable Framework
Personal Protective Equipment (PPE) is the last line of defense, not the first. A robust safety plan always prioritizes the elimination or control of hazards at their source. This hierarchy is a foundational principle of laboratory safety.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For 2-Chloro-6-methylaniline, this means:
-
Engineering Controls: All handling of this chemical must occur within a certified chemical fume hood to control harmful vapors.[2]
-
Administrative Controls: You are reading one now. Standard Operating Procedures (SOPs), rigorous training, and clear labeling are mandatory.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE must be deliberate and matched to the specific task and associated risks.
Table 2: Task-Based PPE Requirements for 2-Chloro-6-methylaniline
| Task | Minimum PPE Requirement | Rationale |
| Routine Handling (Weighing, solution prep in a fume hood) | • Double Nitrile Gloves• Chemical Splash Goggles• Flame-Resistant Lab Coat | Protects against skin contact, eye splashes, and minor contamination. Double gloving provides a backup against tears or rapid permeation. |
| Procedures with Aerosol Risk (Heating, sonicating, vortexing) | • Double Nitrile Gloves• Chemical Splash Goggles & Face Shield• Flame-Resistant Lab Coat• Approved Respirator | Increased risk of inhaling aerosols necessitates a higher level of respiratory protection and full-face protection from splashes.[2] |
| Large Volume Transfers (>100 mL) | • Chemical-Resistant Gauntlet Gloves• Chemical Splash Goggles & Face Shield• Chemical-Resistant Apron over Lab Coat | Increased splash hazard requires more extensive body and hand/arm protection. |
Step-by-Step PPE Protocol (Donning and Doffing)
Properly putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Don the first pair. Don the second pair over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.
Doffing (Taking Off) Sequence - The Self-Validating Protocol: The logic is to remove the most contaminated items first and to touch "clean" surfaces with "clean" hands.
Caption: The correct sequence for removing PPE to prevent self-contamination.
Emergency Procedures: Rehearsed, Rapid Response
When controls fail, a swift and correct response is vital.
Exposure Response
Immediate action is the most critical factor in mitigating harm.[4]
| Exposure Route | Immediate First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing, including footwear.[1] Flush the affected skin with copious amounts of running water and soap for at least 15 minutes.[2][5] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air and keep them warm and at rest in a comfortable breathing position.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water.[2] Never give anything by mouth to an unconscious person.[3] Call a Poison Center or doctor immediately.[2] |
Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, volatile, or in a poorly ventilated space, evacuate the lab.
-
Isolate: Secure the area and prevent entry. Remove all ignition sources.[1]
-
Protect: Don appropriate PPE, including respiratory protection if vapors are present.
-
Contain & Clean: For minor spills, use an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels on a large spill.
-
Collect & Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2] Clean the spill area with soap and water.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Cradle to Grave Responsibility
2-Chloro-6-methylaniline and any materials contaminated with it must be treated as hazardous waste.[1]
-
Waste Containers: Use designated, chemically compatible, and properly sealed containers.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Disposal: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[1] Contact your EHS department for specific procedures.
References
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]
-
Chemical Safety Guidelines. Texas A&M University-San Antonio. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
